molecular formula C18H17NO4S B557706 Fmoc-D-cysteine CAS No. 157355-80-1

Fmoc-D-cysteine

カタログ番号: B557706
CAS番号: 157355-80-1
分子量: 343,4*18.01 g/mole
InChIキー: RMTDKXQYAKLQKF-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-cysteine, also known as Fmoc-D-cysteine, is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343,4*18.01 g/mole. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-D-Cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-D-cysteine, a critical building block in modern peptide science. As the prevalence of peptide-based therapeutics and research tools continues to grow, a thorough understanding of the nuanced chemistry of protected amino acids is paramount. This document will delve into the core attributes of Fmoc-D-cysteine, with a particular focus on the S-trityl protected form, its strategic applications, and the underlying chemical principles that govern its use in solid-phase peptide synthesis (SPPS).

Introduction: The Significance of D-Cysteine and the Necessity of Protection

The incorporation of non-natural D-amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic potential. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases. The introduction of D-enantiomers, such as D-cysteine, can significantly increase the peptide's metabolic stability and in vivo half-life by rendering it resistant to enzymatic cleavage[1][2].

Cysteine, with its reactive thiol (-SH) side chain, presents a unique set of opportunities and challenges in peptide synthesis. The thiol group is a potent nucleophile, susceptible to oxidation and other undesirable side reactions. To prevent these complications during peptide chain elongation, the thiol group must be masked with a protecting group. The most commonly employed protecting group for this purpose in Fmoc-based SPPS is the trityl (Trt) group[3]. Therefore, in the context of this guide, "Fmoc-D-cysteine" primarily refers to N-α-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH) , the commercially available and widely utilized form of this reagent.

The trityl group offers the advantage of being stable under the basic conditions required for Fmoc group removal (e.g., piperidine treatment) while being readily cleavable under acidic conditions, typically during the final cleavage of the peptide from the solid support[2][4]. This orthogonality is a cornerstone of successful Fmoc-SPPS.

Physicochemical Properties of Fmoc-D-Cys(Trt)-OH

A clear understanding of the physical and chemical characteristics of Fmoc-D-Cys(Trt)-OH is essential for its proper handling, storage, and application in peptide synthesis.

PropertyValue
CAS Number 167015-11-4
Molecular Formula C₃₇H₃₁NO₄S
Molecular Weight 585.71 g/mol
Appearance White to off-white powder
Melting Point 168-173 °C
Solubility Soluble in DMF and DMSO[5]
Storage Temperature 15-25°C

Core Applications in Peptide Science

The versatility of Fmoc-D-Cys(Trt)-OH makes it an indispensable tool in various areas of peptide research and development.

  • Therapeutic Peptide Development: The primary application lies in the synthesis of peptide-based drugs with enhanced pharmacokinetic profiles. The presence of D-cysteine increases resistance to enzymatic degradation, prolonging the therapeutic window of the molecule[1][2].

  • Bioconjugation: The deprotected thiol group of D-cysteine serves as a reactive handle for the site-specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads for targeted delivery[1][6].

  • Cyclic Peptide Synthesis: The formation of disulfide bridges between cysteine residues is a common strategy for constraining the conformation of a peptide, which can lead to increased receptor affinity and biological activity. Fmoc-D-Cys(Trt)-OH is a key reagent in the synthesis of cyclic peptides containing disulfide bonds[4].

  • Probing Biological Systems: Synthetic peptides containing D-cysteine are valuable tools for studying protein-protein interactions and enzyme mechanisms, where stereochemistry plays a crucial role[1].

Experimental Workflow: Incorporation of Fmoc-D-Cys(Trt)-OH in SPPS

The successful incorporation of Fmoc-D-Cys(Trt)-OH into a growing peptide chain relies on a systematic and well-controlled solid-phase synthesis protocol.

Overall Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps in a single coupling cycle involving Fmoc-D-Cys(Trt)-OH.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Next_Cycle Proceed to next coupling cycle Capping->Next_Cycle

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Detailed Step-by-Step Protocol for Coupling

This protocol outlines the manual coupling of Fmoc-D-Cys(Trt)-OH to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel[4].

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group[2][4].

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma), and a base (e.g., DIPEA or Collidine) in a minimal amount of DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).

  • Final Wash: Wash the resin with DMF followed by Dichloromethane (DCM) and dry under vacuum.

Cleavage and Deprotection of the Trityl Group

The final step in the synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the trityl group from the D-cysteine residue.

The Chemistry of Trityl Deprotection

The cleavage of the S-trityl bond is an acid-catalyzed process. Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable trityl cation.

Trityl_Deprotection cluster_0 Trityl-Protected Cysteine cluster_1 Acid-Catalyzed Cleavage cluster_2 Scavenging of Trityl Cation Protected Peptide-Cys-S-Trityl Protonation Peptide-Cys-S(H+)-Trityl Protected->Protonation + H+ (TFA) Cleavage Peptide-Cys-SH + Trityl Cation Protonation->Cleavage Spontaneous Cleavage Scavenger Triisopropylsilane (TIS) Cleavage->Scavenger Final_Product Triphenylmethane Scavenger->Final_Product Hydride Transfer

Caption: Mechanism of acid-catalyzed deprotection of the S-trityl group.

The Critical Role of Scavengers

The liberated trityl cation is a highly reactive electrophile that can re-attach to the nucleophilic thiol of cysteine or modify other sensitive residues in the peptide chain (e.g., tryptophan). To prevent these side reactions, scavengers must be included in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane[7][8].

Standard Cleavage Cocktail and Protocol

A common cleavage cocktail for peptides containing trityl-protected cysteine is:

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water (H₂O)

  • 2.5% Triisopropylsilane (TIS)

Protocol:

  • Place the dry, peptide-bound resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-4 hours[7].

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Analytical Characterization of D-Cysteine Containing Peptides

Following synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the D-cysteine containing peptide must be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the peptide. It is important to be aware of potential modifications, such as the conversion of cysteine to alanine under certain conditions, which can be detected by MS[9][10].

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.

  • Amino Acid Analysis (AAA): Chiral AAA can be employed to confirm the presence and stereochemical integrity of the D-cysteine residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR techniques can provide information on the peptide's conformation and the local environment of the D-cysteine residue.

Troubleshooting and Expert Insights

  • Incomplete Trityl Deprotection: This is often due to insufficient scavenging of the trityl cation. Ensure an adequate concentration of TIS in the cleavage cocktail and a sufficient reaction time[7].

  • Racemization: While less common with modern coupling reagents, some activation methods can lead to partial racemization of the amino acid. Using urethane-protected amino acids like Fmoc derivatives generally minimizes this risk.

  • Oxidation: The free thiol of cysteine is prone to oxidation, leading to the formation of disulfide-bonded dimers or oligomers. If the free thiol is desired, it is advisable to work under an inert atmosphere and use reducing agents like dithiothreitol (DTT) during purification and storage.

Conclusion

Fmoc-D-Cys(Trt)-OH is a cornerstone reagent in the synthesis of modified peptides with enhanced stability and functionality. A comprehensive understanding of its properties, the rationale behind the use of the trityl protecting group, and the intricacies of its incorporation and deprotection are essential for the successful synthesis of high-quality, D-cysteine containing peptides. By adhering to validated protocols and being mindful of potential side reactions, researchers can effectively leverage this powerful building block to advance their scientific endeavors in drug discovery and beyond.

References

  • Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. (URL: [Link])

  • Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (URL: [Link])

  • Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC - NIH. (URL: [Link])

  • Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry - PubMed. (URL: [Link])

Sources

The Strategic Selection of Thiol-Protecting Groups for Fmoc-D-Cysteine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), particularly for therapeutic and research-grade peptides, the incorporation of D-amino acids like D-cysteine is a critical strategy to enhance proteolytic stability and modulate biological activity.[1][2] The nucleophilic thiol side chain of cysteine, however, necessitates robust protection to prevent undesirable side reactions such as oxidation and disulfide scrambling during peptide assembly.[3] The choice of the thiol-protecting group for Fmoc-D-cysteine is a pivotal decision that profoundly impacts synthesis efficiency, purity, and the successful formation of desired disulfide bridges. This guide provides a comprehensive analysis of the core properties of commonly employed protecting groups for Fmoc-D-cysteine, offering field-proven insights into their strategic application.

The Imperative of Thiol Protection in Fmoc-SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy for SPPS relies on a base-labile α-amino protecting group, which is removed under mild basic conditions, typically with piperidine.[4][] This orthogonality allows for the use of acid-labile side-chain protecting groups.[6] For cysteine, this means the thiol-protecting group must be stable to repeated piperidine treatments yet be selectively cleavable under conditions that do not degrade the peptide. The unique reactivity of the cysteine thiol makes it susceptible to a variety of side reactions, including racemization, particularly during activation and coupling steps.[7][8]

A Comparative Analysis of Key Thiol-Protecting Groups

The selection of a protecting group is dictated by the final desired state of the cysteine residue (free thiol or disulfide bond) and the complexity of the peptide, especially in cases of multiple disulfide bridges requiring orthogonal protection strategies.[9][10]

Trityl (Trt): The Workhorse for Free Thiol Peptides

The trityl (Trt) group is the most widely used and cost-effective protecting group for cysteine in Fmoc-SPPS, particularly when the final product requires a free thiol.[11][12]

Properties and Performance:

  • Cleavage: The Trt group is highly acid-labile and is typically removed concurrently with the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.[13]

  • Scavengers: The cleavage of the Trt group generates a stable trityl cation, which can lead to re-alkylation of the cysteine thiol or other sensitive residues like tryptophan.[14] Therefore, the use of scavengers such as triisopropylsilane (TIS) is mandatory to irreversibly quench the trityl cation.[15]

  • Racemization: Fmoc-Cys(Trt)-OH is known to be susceptible to racemization during coupling, especially with base-mediated activation methods.[16] The use of coupling reagents like diisopropylcarbodiimide (DIC) with an additive such as OxymaPure is recommended to minimize this side reaction.[17]

  • β-Elimination: Peptides with a C-terminal cysteine are prone to base-catalyzed β-elimination, leading to the formation of dehydroalanine, which can subsequently react with piperidine to form a piperidinyl-alanine adduct.[14] The steric bulk of the Trt group can help minimize this side reaction.[14]

Acetamidomethyl (Acm): A Staple for Orthogonal Disulfide Bond Formation

The acetamidomethyl (Acm) group is a cornerstone of strategies for the synthesis of peptides with multiple disulfide bonds due to its unique cleavage requirements, which are orthogonal to the standard acid-labile protecting groups used in Fmoc-SPPS.[3][10][18]

Properties and Performance:

  • Stability: The Acm group is stable to the basic conditions of Fmoc deprotection and the strong acidic conditions of final TFA cleavage.[3] This allows for the isolation and purification of a fully deprotected peptide with the cysteine thiol still protected.[12]

  • Cleavage: Selective deprotection of the Acm group is typically achieved by treatment with mercury(II) acetate or iodine.[18] Iodine-mediated cleavage has the advantage of simultaneously oxidizing the liberated thiols to form a disulfide bond.[17]

  • Orthogonality: The Acm group's distinct cleavage conditions make it an ideal partner with other protecting groups like Trt or tBu for the regioselective formation of multiple disulfide bonds.[10]

  • Racemization: Fmoc-Cys(Acm)-OH generally exhibits lower levels of racemization compared to its Trt-protected counterpart under similar coupling conditions.[19]

tert-Butyl (tBu): Robust Protection for Complex Syntheses

The tert-butyl (tBu) protecting group offers exceptional stability and is employed in syntheses where other acid-labile groups might be prematurely cleaved or when harsh cleavage conditions are required for other residues.

Properties and Performance:

  • Stability: The tBu group is stable to both piperidine and neat TFA.[9][20]

  • Cleavage: Removal of the tBu group requires strong acids such as trifluoromethanesulfonic acid (TFMSA) or treatment with mercury(II) acetate.[21] More modern methods involve cleavage with a silyl chloride-sulfoxide mixture in TFA.[22]

  • Applications: Its high stability makes it suitable for complex syntheses and as an orthogonal partner to more acid-labile groups in multi-disulfide peptide synthesis.[10]

Quantitative Comparison of Common Thiol-Protecting Groups

Protecting GroupCleavage ConditionsStabilityPropensity for RacemizationKey Applications
Trityl (Trt) Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[13][17]Base-stable, acid-labile[23]High, especially with base-mediated coupling[16]Routine synthesis of peptides with free thiols
Acetamidomethyl (Acm) Iodine (for simultaneous deprotection and oxidation) or Hg(OAc)₂[21]Base- and acid-stable[3]Lower than Trt[19]Orthogonal synthesis of multi-disulfide peptides[10][18]
tert-Butyl (tBu) Strong acids (e.g., TFMSA) or Hg(OAc)₂; PhS(O)Ph/CH₃SiCl₃ in TFA[10][21]Highly stable to acid and base[9][20]LowComplex syntheses requiring robust protection[10]
Tetrahydropyranyl (Thp) TFA cleavage cocktailBase-stable, acid-labileSignificantly lower than Trt and DpmAlternative to Trt with reduced side reactions
Diphenylmethyl (Dpm) High concentrations of TFA (e.g., 90%)[24]Stable to low concentrations of TFA (<25%)[24]Lower than Trt[24]Orthogonal to Trt and Mmt[24]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Peptides Containing Cys(Trt)

This protocol is for the global deprotection of a peptide synthesized using Fmoc-D-Cys(Trt)-OH, resulting in a peptide with a free thiol group.[17]

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) (95:2.5:2.5, v/v/v)

  • For tryptophan-containing peptides, add 1,2-ethanedithiol (EDT) to the cocktail (TFA/TIS/H₂O/EDT, 94:1:2.5:2.5, v/v/v/v)[17]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin thoroughly with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[25]

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and wash with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

G cluster_synthesis Fmoc-SPPS cluster_cleavage Cleavage & Deprotection start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (DIC/Oxyma) deprotection->coupling wash Wash coupling->wash repeat Repeat for each amino acid wash->repeat repeat->deprotection cleavage_cocktail Add Cleavage Cocktail (TFA/TIS/H2O) repeat->cleavage_cocktail agitation Agitate 2-3h cleavage_cocktail->agitation precipitation Precipitate in Ether agitation->precipitation isolation Isolate Crude Peptide precipitation->isolation final_peptide Final Peptide with Free Thiol isolation->final_peptide

Caption: Workflow for Fmoc-SPPS and cleavage of a Cys(Trt)-containing peptide.

Protocol 2: On-Resin Deprotection of Cys(Acm) and Disulfide Bond Formation

This protocol describes the selective deprotection of Cys(Acm) residues and subsequent on-resin disulfide bond formation using iodine.[17]

Materials:

  • Peptidyl-resin with Cys(Acm) residues

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I₂)

Procedure:

  • After the synthesis of the linear peptide, wash the peptidyl-resin with DCM followed by DMF.

  • Prepare a solution of iodine in DMF (e.g., 10 equivalents of iodine relative to the resin substitution).

  • Swell the resin in DMF and then add the iodine solution.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the free thiol (e.g., using the Ellman's test).

  • Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess iodine.

  • Proceed with the final cleavage of the cyclized peptide from the resin using an appropriate TFA cocktail.

G start Linear Peptide on Resin (with Cys(Acm)) wash1 Wash with DMF/DCM start->wash1 iodine Add Iodine in DMF wash1->iodine oxidation On-Resin Oxidation (1-2h) iodine->oxidation wash2 Wash to Remove Excess Iodine oxidation->wash2 cleavage Final Cleavage (TFA Cocktail) wash2->cleavage final_peptide Cyclic Peptide cleavage->final_peptide

Caption: On-resin cyclization workflow using Cys(Acm) and iodine oxidation.

Conclusion

The strategic selection of a thiol-protecting group for Fmoc-D-cysteine is a critical determinant of success in peptide synthesis. For routine synthesis of peptides requiring a free thiol, the Trt group remains a cost-effective and reliable choice, provided that appropriate scavengers are used and coupling conditions are optimized to minimize racemization. For the synthesis of complex peptides with multiple disulfide bonds, the Acm group offers an invaluable orthogonal protection strategy. The continuous development of new protecting groups and deprotection methodologies further expands the toolbox available to peptide chemists, enabling the synthesis of increasingly complex and therapeutically relevant molecules.

References

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9415-9452. [Link]

  • Wikipedia. (2023). Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Srinivasan, K., et al. (2013). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Toxicon, 76, 158-164. [Link]

  • Bruna, E., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275. [Link]

  • Zhang, W., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 29(8), 1787. [Link]

  • Chakraborty, K., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC Technical Library. [Link]

  • Góngora-Benítez, M., et al. (2013). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Methods in Molecular Biology, 1047, 185-199. [Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. AAPPTEC Technical Library. [Link]

  • Chakraborty, K., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

  • LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. LifeTein Technical Resources. [Link]

  • Kiso, Y., et al. (1994). New disulfide bond-forming reactions for peptide and protein synthesis. Brazilian Journal of Medical and Biological Research, 27(12), 2733-2744. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC Technical Library. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. [Link]

  • Akaji, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(7), 427-434. [Link]

  • Pearson, D. A., et al. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 98(3), 213-219. [Link]

  • Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]

  • Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1634-1637. [Link]

Sources

An In-depth Technical Guide to Fmoc-D-Cys(Trt)-OH: Solubility and Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, commonly known as Fmoc-D-Cys(Trt)-OH. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of solubility and storage, underpinned by scientific principles and practical, field-proven insights.

Introduction: The Significance of Fmoc-D-Cys(Trt)-OH in Peptide Chemistry

Fmoc-D-Cys(Trt)-OH is a pivotal amino acid derivative in solid-phase peptide synthesis (SPPS).[1][2] Its utility stems from the strategic placement of two critical protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile trityl (Trt) group on the sulfur side-chain of D-cysteine.[1][2] This orthogonal protection scheme is fundamental to the controlled, sequential assembly of amino acids into complex peptide chains.[1][2] The incorporation of a D-enantiomer, such as D-cysteine, is a key strategy for enhancing the proteolytic stability of synthetic peptides, a crucial attribute for therapeutic peptide development.[3]

This guide will provide a comprehensive exploration of the physicochemical properties of Fmoc-D-Cys(Trt)-OH, with a primary focus on its solubility in a range of laboratory solvents and the optimal conditions for its storage to ensure its integrity and performance in sensitive applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Fmoc-D-Cys(Trt)-OH is essential for its effective use.

PropertyValue
CAS Number 167015-11-4
Molecular Formula C₃₇H₃₁NO₄S
Molecular Weight 585.71 g/mol
Appearance White to off-white solid/powder
Melting Point 172-176 °C
Purity ≥98% (TLC), ≥99.0% (HPLC)

The data in this table is compiled from multiple sources.[1][2]

Solubility Profile: A Critical Parameter for Experimental Success

The solubility of Fmoc-D-Cys(Trt)-OH is a critical factor that dictates its handling and application in various experimental workflows, most notably in the preparation of stock solutions for SPPS. Due to its large, hydrophobic protecting groups, Fmoc-D-Cys(Trt)-OH exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.

Quantitative and Qualitative Solubility Data
SolventSolubilityObservations and Recommendations
Dimethyl Sulfoxide (DMSO) 100 mg/mL (170.73 mM)Excellent solvent for preparing high-concentration stock solutions. Sonication may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can impact solubility.[1]
N,N-Dimethylformamide (DMF) 30 mg/mLA commonly used solvent in SPPS. While solubility is lower than in DMSO, it is generally sufficient for most coupling reactions. Ensure the use of high-purity, amine-free DMF to prevent premature Fmoc deprotection.[4]
N-Methyl-2-pyrrolidone (NMP) GoodNMP has a higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences. It is a suitable alternative to DMF for dissolving Fmoc-amino acids.
Dichloromethane (DCM) LimitedWhile used in some steps of SPPS, DCM is generally a poor solvent for dissolving Fmoc-amino acids.
Tetrahydrofuran (THF) LimitedSimilar to DCM, THF is not a primary solvent for dissolving Fmoc-D-Cys(Trt)-OH.
Acetonitrile (ACN) LimitedFmoc-D-Cys(Trt)-OH has limited solubility in acetonitrile.
Aqueous Buffers InsolubleDue to its hydrophobic nature, Fmoc-D-Cys(Trt)-OH is practically insoluble in water and aqueous buffers.[5]

This table provides a general guide. Actual solubility can vary based on the specific experimental conditions.

Factors Influencing Solubility

Several factors can influence the dissolution of Fmoc-D-Cys(Trt)-OH:

  • Solvent Purity: The presence of impurities, particularly water or amines in DMF, can negatively impact solubility and the stability of the compound.

  • Temperature: Gentle warming (e.g., to 37°C) can aid in the dissolution of sparingly soluble Fmoc-amino acids. However, prolonged heating should be avoided to prevent degradation.

  • Sonication: The use of an ultrasonic bath can facilitate the dissolution process by breaking down aggregates.

  • Aggregation: The planar Fmoc groups can stack via π-π interactions, leading to aggregation and reduced solubility.

Storage and Stability: Preserving the Integrity of a Key Reagent

Proper storage of Fmoc-D-Cys(Trt)-OH is paramount to prevent its degradation and ensure its efficacy in peptide synthesis.

Storage Conditions
FormTemperatureDurationRecommendations
Solid (Powder) -20°C≥ 4 yearsFor long-term storage, keep the compound in a tightly sealed container in a freezer. This minimizes exposure to moisture and light.[4]
2-8°CShort-termSuitable for short-term storage. Ensure the container is well-sealed.[2]
In DMSO Solution -80°CUp to 6 monthsFor long-term storage of stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.

Data compiled from multiple sources.[1][2][4]

Degradation Pathways and Prevention

Understanding the potential degradation pathways of Fmoc-D-Cys(Trt)-OH is crucial for maintaining its quality.

The Fmoc group is susceptible to cleavage by bases. The presence of amine impurities in solvents like DMF can lead to the gradual removal of the Fmoc group, resulting in the formation of the free amine and potentially leading to side reactions during peptide synthesis.

Prevention:

  • Use high-purity, amine-free solvents.

  • Store solvents appropriately to prevent degradation.

  • Prepare solutions of Fmoc-D-Cys(Trt)-OH fresh whenever possible.

The S-trityl group is labile in acidic conditions. While stable to the basic conditions used for Fmoc removal, exposure to even weak acids can cause its cleavage.

Prevention:

  • Avoid acidic conditions during storage and handling of the intact amino acid.

  • The trityl group is intentionally cleaved under strongly acidic conditions (e.g., using trifluoroacetic acid) during the final deprotection step of SPPS.[6]

Fmoc-Cys(Trt)-OH can be susceptible to racemization, particularly during the activation step of peptide coupling. The use of certain activation reagents and bases can promote the formation of the L-enantiomer, leading to impurities in the final peptide.

Prevention:

  • Use coupling reagents known to minimize racemization, such as DIC/HOBt.

  • Carefully control the reaction conditions, including temperature and reaction time.

While not extensively documented for this specific derivative, many amino acids and their derivatives can be hygroscopic, meaning they can absorb moisture from the atmosphere.[7] Water absorption can affect the accuracy of weighing and may promote degradation.

Prevention:

  • Store the compound in a desiccator, especially after opening the container.

  • Allow the container to warm to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol for Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of Fmoc-D-Cys(Trt)-OH in DMSO.

Materials:

  • Fmoc-D-Cys(Trt)-OH

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of Fmoc-D-Cys(Trt)-OH in a clean, dry vial. Perform this in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 100 mg/mL.

  • Dissolution: Vortex the vial for 1-2 minutes to suspend the solid.

  • Sonication (if necessary): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • Storage: Once completely dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Workflow for Handling and Dissolution

Caption: Workflow for the proper handling and dissolution of Fmoc-D-Cys(Trt)-OH.

Safety and Handling

Fmoc-D-Cys(Trt)-OH should be handled in a laboratory setting by trained professionals. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use.[8]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

Conclusion

A thorough understanding of the solubility and storage requirements of Fmoc-D-Cys(Trt)-OH is fundamental to its successful application in peptide synthesis and other areas of chemical research. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity and reactivity of this critical reagent, leading to more reliable and reproducible experimental outcomes. The information provided herein serves as a valuable resource for optimizing the use of Fmoc-D-Cys(Trt)-OH in the development of novel peptide-based therapeutics and research tools.

References

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Loading protocols - Peptideweb.com. (n.d.). Peptideweb.com. Retrieved January 15, 2026, from [Link]

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PubMed Central. (2011, August 25). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). University of California, Irvine. Retrieved January 15, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

  • Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Fmoc cleavage in different solvents after 15 min at 120 °C - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (n.d.). CHIMIA. Retrieved January 15, 2026, from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (2023, November 13). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed. (2020, September 10). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Fmoc-N-Me-D-Cys(Trt)-OH | C38H33NO4S | CID 53229953 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. Retrieved January 15, 2026, from [Link]

Sources

A Technical Guide to the Applications of D-Cysteine in Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by their inherent instability, primarily due to rapid degradation by endogenous proteases. A powerful strategy to overcome this limitation is the incorporation of non-natural D-amino acids. This guide provides an in-depth technical exploration of D-cysteine, the chiral mirror image of the natural L-cysteine. We will delve into the core advantages conferred by D-cysteine, focusing on its role in enhancing pharmacokinetic profiles, modulating biological activity, and enabling novel structural motifs. This document serves as a comprehensive resource for researchers, chemists, and drug developers, offering not only the theoretical underpinnings but also field-proven experimental protocols and synthetic strategies essential for harnessing the full potential of D-cysteine in next-generation peptide therapeutics.

The Chirality Advantage: Why D-Cysteine?

In nature, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, proteases—the enzymes responsible for peptide degradation—have evolved active sites that are stereospecific for L-amino acid residues.[1][2] This specificity is the Achilles' heel of many peptide drug candidates, leading to short in-vivo half-lives and reduced therapeutic efficacy.[3][4]

The incorporation of a D-amino acid, such as D-cysteine, introduces a "chiral shield" into the peptide backbone.[3][5] Proteases are often unable to efficiently recognize or cleave the peptide bonds adjacent to a D-amino acid residue because it does not fit correctly into the enzyme's active site.[3][6] This steric hindrance dramatically increases the peptide's resistance to proteolytic degradation.[1][6]

Molecular dynamics simulations have provided a mechanistic understanding of this resistance. Studies comparing L- and D-peptides have shown that the L→D chirality conversion severely compromises the binding affinity between the peptide and the protease (e.g., trypsin) by ≥10 kcal/mol.[4][7] The distance between the scissile peptide bond and the catalytic triad of the protease is significantly altered in the D-peptide complex, leading to an inactive conformation and explaining the experimentally observed stability.[4][7]

Beyond stability, D-cysteine retains the unique and functionally critical thiol (-SH) side chain of its L-enantiomer. This allows it to participate in the formation of disulfide bonds, which are crucial for defining the three-dimensional structure and biological activity of many peptides.[3][8][9]

G cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction L_Peptide L-Cysteine Peptide Protease_L Protease L_Peptide->Protease_L Recognized Degraded Degraded Fragments Protease_L->Degraded Cleavage D_Peptide D-Cysteine Peptide Protease_D Protease D_Peptide->Protease_D Poorly Recognized Intact Intact Peptide Protease_D->Intact No Cleavage

Core Applications & Therapeutic Impact

Enhancing Pharmacokinetic Profiles

The primary and most impactful application of D-cysteine is the extension of a peptide's plasma half-life. By resisting proteolysis, D-cysteine-containing peptides can circulate in the body for longer periods, leading to improved pharmacokinetic (PK) properties such as higher exposure (AUC) and bioavailability.[10][11][12]

A compelling example is seen in the development of antimicrobial peptides (AMPs), which are often limited by their rapid degradation.[4][6] Studies have demonstrated that all-D-amino acid versions of AMPs are completely resistant to degradation by a cocktail of proteases for extended periods (e.g., 6 hours), whereas their all-L counterparts are degraded in under 30 minutes.[6] This profound increase in stability is a critical step toward the successful clinical application of AMPs.[2][4]

Similarly, peptides developed for treating Alzheimer's disease have shown enhanced PK profiles when composed entirely of D-amino acids.[10][11][12] These D-peptides exhibit high proteolytic stability in plasma and organ homogenates, penetrate the brain, and have long terminal half-lives, making them promising drug candidates.[11][12]

Case Study: Etelcalcetide (AMG 416)

Etelcalcetide is a novel synthetic peptide agonist of the calcium-sensing receptor used in therapeutic settings.[13] Its structure is a prime example of the strategic use of D-amino acids. The peptide consists of a linear chain of seven D-amino acids, including a D-cysteine, which is linked via a disulfide bond to a single L-cysteine.[13] This design confers remarkable stability; the D-amino acid backbone remains unaltered by proteases or CYP450 enzymes.[13] Its primary route of biotransformation is through disulfide exchange with endogenous thiols, demonstrating the robustness of the D-amino acid core.[13]

Neuroprotection and Novel Therapeutic Pathways

Beyond stability, D-cysteine itself is a precursor to hydrogen sulfide (H₂S), a gaseous signaling molecule with significant neuroprotective functions.[14][15][16] A novel pathway for H₂S production involves the enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST).[14][16] DAO, which is abundant in the cerebellum and kidney, converts D-cysteine to 3-mercaptopyruvate, which is then used by 3MST to generate H₂S.[14][15]

This pathway is therapeutically significant because D-cysteine has been shown to protect cerebellar neurons from oxidative stress and attenuate ischemia-reperfusion injury more effectively and with less toxicity than L-cysteine.[14][15] L-cysteine can be an excitotoxin, whereas D-cysteine does not exhibit this toxicity, making it a safer therapeutic agent for systemic application.[14]

Synthetic & Analytical Strategies

The incorporation of D-cysteine into peptides is achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][3] The key is to use a properly protected D-cysteine building block, most commonly Fmoc-D-Cys(Trt)-OH .

  • Fmoc (Fluorenylmethoxycarbonyl): This is the temporary, base-labile protecting group on the α-amino group. It is removed at each step of the synthesis using a mild base, typically piperidine in DMF.[17]

  • Trt (Trityl): This is a bulky, acid-labile protecting group for the thiol side chain. It prevents unwanted side reactions, such as oxidation, throughout the synthesis and is robust enough to remain intact during the repeated Fmoc-deprotection steps.[1][17] The bulky nature of the Trt group also helps minimize racemization and other side reactions at the C-terminal cysteine residue.[17][18]

G start Start with Resin deprotect1 Fmoc Deprotection (Piperidine/DMF) start->deprotect1 couple_AA Couple Next Fmoc-L-AA-OH deprotect1->couple_AA wash1 Wash couple_AA->wash1 deprotect2 Fmoc Deprotection (Piperidine/DMF) wash1->deprotect2 couple_DCys Couple Fmoc-D-Cys(Trt)-OH deprotect2->couple_DCys wash2 Wash couple_DCys->wash2 repeat Repeat Cycles wash2->repeat cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) repeat->cleave purify Purification (HPLC) cleave->purify

Detailed Experimental Protocol: SPPS of a Model D-Cysteine Peptide

Objective: To synthesize a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-D-Cys-Leu) using manual Fmoc-SPPS.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Fmoc-D-Cys(Trt)-OH [1][3]

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water. Caution: TFA is highly corrosive.

  • Precipitation Solvent: Cold diethyl ether

Methodology:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 20 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Pre-activate a solution of Fmoc-Leu-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (beads will be colorless). Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH):

    • Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Wash thoroughly.

    • Coupling: Pre-activate and couple Fmoc-D-Cys(Trt)-OH using the same stoichiometry and procedure as step 3. Wash.

  • Continue Chain Elongation: Repeat the deprotection and coupling cycles for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection with 20% piperidine/DMF. Wash thoroughly with DMF, DCM, and methanol, then dry the peptidyl-resin under vacuum.

  • Cleavage and Deprotection:

    • Add the pre-chilled cleavage cocktail to the dry resin. This step simultaneously cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.[1]

    • Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation & Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20]

Disulfide Bond Formation

The free thiol of D-cysteine, liberated during TFA cleavage, can form disulfide bonds just like L-cysteine.[9][21] For peptides with a single cysteine (or D-cysteine), intramolecular cyclization or intermolecular dimerization can be achieved by simple air oxidation in a dilute aqueous buffer (e.g., ammonium bicarbonate, pH 8-8.5).

For peptides with multiple cysteines, where specific connectivity is required, an orthogonal protection strategy is essential.[22] This involves using different thiol protecting groups that can be removed under distinct, non-interfering conditions, allowing for controlled, regioselective formation of each disulfide bond.[22][23] For instance, one might use an acid-labile group like Trt on one D-cysteine and an iodine-labile group like Acm (Acetamidomethyl) on another.[22]

Analytical Characterization

RP-HPLC is the standard method for analyzing the purity of the synthesized peptide and for its purification.[19][24][25] Mass spectrometry is used to confirm the correct molecular weight of the final product. When analyzing peptides containing D-amino acids, it is important to note that their retention times in RP-HPLC may differ from their all-L-amino acid counterparts, but the fundamental principles of analysis remain the same.[19]

Quantitative Data Summary: Impact on Stability

To validate the efficacy of D-cysteine incorporation, an in vitro plasma stability assay is a critical experiment. This involves incubating the peptide in plasma and measuring its concentration over time using LC-MS.

Peptide SequenceChirality at CysHalf-Life (t½) in Human Plasma (min)
Tyr-Gly-Gly-Phe-L-Cys -LeuL-Cysteine~15 - 30
Tyr-Gly-Gly-Phe-D-Cys -LeuD-Cysteine> 360

This table presents representative data based on published findings demonstrating the dramatic increase in stability upon D-amino acid substitution.[6]

Conclusion and Future Outlook

The substitution of L-cysteine with its D-enantiomer is a robust and field-proven strategy for overcoming one of the most significant hurdles in peptide drug development: proteolytic instability. This simple chiral switch can dramatically enhance a peptide's pharmacokinetic profile without compromising the essential functionality of the cysteine side chain.[3][6] The use of standard building blocks like Fmoc-D-Cys(Trt)-OH allows for seamless integration into established SPPS workflows.[1][17] Furthermore, the unique role of D-cysteine as an endogenous precursor for the neuroprotectant H₂S opens up novel therapeutic avenues.[14][15] As the demand for potent and stable peptide therapeutics continues to grow, the strategic application of D-cysteine will undoubtedly remain a cornerstone of innovative peptide design and development.

References

  • Why Choose D-Cysteine Derivatives for Enhanced Peptide Stability? (2026). Vertex AI Search.
  • Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Vertex AI Search.
  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. (2024). ACS Infectious Diseases.
  • Technical Support Center: Synthesis of Peptides with Multiple D-Cysteine Residues. Benchchem.
  • Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide. Benchchem.
  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. (2024). PubMed.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. AME Medical Journal.
  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. MDPI.
  • Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. PMC - NIH.
  • [Availability of D-cysteine as a protectant for cerebellar neurons]. PubMed.
  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Semantic Scholar.
  • Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease. (2016). PubMed.
  • Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2015). JuSER.
  • D-Cysteine. Chem-Impex.
  • "Mirror" Amino Acid Slows Growth of Certain Tumors. (2025). Technology Networks.
  • Disulfide Bond Form
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
  • Synthesis of cysteine-containing dipeptides by aminoacyl-tRNA synthetases. Oxford Academic.
  • Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. (2025). Semantic Scholar.
  • How to Enhance the Pharmacokinetic Stability of Peptides?. BOC Sciences.
  • Examples of Cys-containing biomolecules of therapeutic interest.
  • Nonclinical Pharmacokinetics Disposition, and Drug-Drug Interaction Potential of a Novel D-Amino Acid Peptide Agonist of the Calcium Sensing Receptor AMG 416 (Etelcalcetide). (2016).
  • Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Scilit.
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC.
  • Cysteine Deriv
  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (1991). Springer.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function. PMC - NIH.
  • Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews.
  • Cysteines and Disulfide Bonds as Structure-Forming Units. (2020). Frontiers in Chemistry.
  • Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. PubMed.
  • Peptide synthesis. Wikipedia.
  • Disulfide Bond Modific
  • D-Cysteine Activates Chaperone-Mediated Autophagy in Cerebellar Purkinje Cells via the Generation of Hydrogen Sulfide and Nrf2 Activ
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. 3-6. Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • Peptide Stability and Potential Degradation P
  • L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism. (2021). Dove Medical Press.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Revolutionizing cysteine-rich peptide production for drug discovery. (2024). News-Medical.Net.
  • HPLC Analysis Methods for Peptide Characteriz
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PMC - NIH.
  • D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain. PubMed Central.
  • HPLC for Peptides and Proteins: Principles, Methods and Applic
  • Ex silico engineering of cystine-dense peptides yielding a potent bispecific T cell engager. bioRxiv.
  • HPLC Analysis and Purific
  • Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central.
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.

Sources

Methodological & Application

Application Note: Synthesis of Cyclic Peptides via Disulfide Bridging Using Fmoc-D-Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, constrained conformational flexibility leading to higher receptor affinity and selectivity, and improved cell permeability. The introduction of a disulfide bridge between two cysteine residues is a robust and widely adopted strategy for peptide cyclization. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of disulfide-bridged cyclic peptides using Fmoc-D-Cysteine solid-phase peptide synthesis (SPPS). We delve into the critical aspects of strategic planning, including the selection of appropriate cysteine side-chain protecting groups, a comparison of on-resin versus solution-phase cyclization, and best practices for cleavage, purification, and characterization.

Introduction: The Significance of D-Cysteine and Cyclization

The incorporation of non-natural amino acids, such as D-cysteine, into peptide sequences is a key strategy for enhancing proteolytic resistance. The thiol (-SH) group of the cysteine side chain is uniquely reactive, enabling the formation of a covalent disulfide (-S-S-) bond through oxidation.[1] This intramolecular bridge locks the peptide into a cyclic conformation, which can mimic the bioactive conformation of a natural ligand, thereby increasing its potency and selectivity.[2]

The synthesis of such peptides presents unique challenges that require careful strategic planning. Key decisions include the choice of thiol protecting group and the stage at which cyclization is performed. This guide will walk researchers through these critical decision points and provide validated protocols to ensure success.

Foundational Chemistry: The Disulfide Bridge

The formation of a disulfide bond is an oxidative process where two thiol groups from cysteine residues are coupled. This can be achieved through various methods, with the most common being air oxidation or the use of chemical oxidants like iodine (I₂), potassium ferricyanide (K₃[Fe(CN)₆]), or dimethyl sulfoxide (DMSO).[3]

  • Air Oxidation: This is a milder method, often performed in a slightly alkaline aqueous buffer (pH ~8.0-8.5).[3][4] The basic conditions facilitate the deprotonation of the thiol to the more reactive thiolate anion (S⁻), which is then oxidized by atmospheric oxygen.[5] This method is advantageous as it minimizes side reactions with sensitive amino acids like tryptophan or tyrosine.[3]

  • Chemical Oxidation: Reagents like iodine provide a more rapid and controlled cyclization. The reaction mechanism involves the formation of a sulfenyl iodide intermediate, which is then attacked by the second thiol group to form the disulfide bond.[6]

Strategic Planning: Protecting Groups and Cyclization Methods

A successful synthesis hinges on the correct choice of a cysteine side-chain protecting group and the cyclization strategy.

Selecting a Cysteine Protecting Group

The protecting group must mask the reactive thiol during peptide chain assembly to prevent side reactions but be removable under specific conditions to allow for disulfide bond formation.[7][8] The Trityl (Trt) group is the most common choice for Fmoc-SPPS due to its lability in standard trifluoroacetic acid (TFA) cleavage cocktails.[1]

Protecting GroupCleavage ConditionsOrthogonal Potential & Key Features
Trityl (Trt) Standard TFA cleavage (e.g., 95% TFA).[1]No. Cleaved simultaneously with other side-chain groups. Cost-effective and ideal for peptides with a single disulfide bridge where cyclization is performed post-cleavage.[9]
Acetamidomethyl (Acm) Iodine (I₂), mercury(II) acetate, or silver salts. Stable to TFA.Yes. Allows for selective deprotection and on-resin cyclization before cleaving the peptide from the resin.[10][11] Useful for complex peptides with multiple disulfide bonds.[12]
4-Methoxytrityl (Mmt) Very mild acid (1-2% TFA in DCM).[13]Yes. Can be selectively removed on-resin while other acid-labile groups (like Boc, tBu) and the Trt group remain intact. Ideal for on-resin modification or cyclization.
tert-Butylthio (StBu) Reduction with thiols (e.g., DTT) or phosphines (e.g., TCEP). Stable to TFA.Yes. Enables selective on-resin deprotection for cyclization.[5]

Scientist's Note: For the synthesis of a simple monocyclic peptide, Fmoc-D-Cys(Trt)-OH is the most direct and cost-effective option. The linear peptide is synthesized, cleaved, and the free thiols are subsequently oxidized in solution. For more complex structures or when on-resin cyclization is desired, an orthogonal protecting group like Acm or Mmt is required.

On-Resin vs. Solution-Phase Cyclization

The disulfide bridge can be formed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution.

  • On-Resin Cyclization: This strategy leverages the "pseudo-dilution" effect of the resin, where peptide chains are isolated from each other, thus favoring intramolecular cyclization over intermolecular dimerization or polymerization.[11][14] It is particularly advantageous for large-scale synthesis.[14][15] An orthogonal protecting group like Acm or Mmt is required for this approach.[10]

  • Solution-Phase Cyclization: This is the more traditional method. After cleavage and deprotection of the Cys(Trt) groups, the linear peptide is dissolved at a high dilution (typically 0.1-1 mg/mL) to favor the intramolecular reaction.[9] While versatile, it can be limited by low productivity and the risk of forming oligomers.[14][15]

Experimental Protocols

The following protocols provide a step-by-step guide for synthesizing a cyclic peptide using two Fmoc-D-Cys(Trt)-OH residues, followed by solution-phase cyclization.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the automated or manual assembly of the peptide chain on a Rink Amide resin using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids, including Fmoc-D-Cys(Trt)-OH

  • Coupling Reagents: HBTU/DIPEA or DIC/Oxyma

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) Wash1->Coupling Wash2 5. Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Is chain complete? No Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Is chain complete? Yes Repeat->Fmoc_Deprotection Final_Wash 7. Final Washing & Drying Final_Deprotection->Final_Wash

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and an activator like Oxyma (3-5 eq.) in DMF.

    • Add the coupling agent DIC (3-5 eq.) and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[9]

    • Scientist's Note: Cysteine residues are prone to racemization, especially with base-mediated coupling methods like HBTU/DIPEA.[7] Using a carbodiimide/additive combination like DIC/Oxyma under neutral/acidic conditions is highly recommended to minimize this side reaction.

  • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A blue bead color indicates a free amine (incomplete coupling), while a yellow/clear color indicates a capped amine (complete coupling).[9]

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence, incorporating Fmoc-D-Cys(Trt)-OH at the desired positions.

  • Final Steps: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) followed by a final wash with DMF (x3), DCM (x3), and IPA (x3). Dry the peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including Trt from the D-cysteine residues.

Materials:

  • Dried peptidyl-resin from Protocol 1

  • Trifluoroacetic Acid (TFA), reagent grade

  • Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT)

  • Cold Diethyl Ether (Et₂O)

Cleavage Cocktail:

  • Reagent B: TFA / H₂O / Phenol / TIS (88:5:5:2 v/v/w/v)

  • Standard Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v)

  • Cysteine-Optimized Cocktail: TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5 v/v/v/v)[16]

Scientist's Note: Scavengers are critical.[17][18] The Trityl cation released during cleavage is highly reactive and can re-alkylate nucleophilic side chains, particularly the free cysteine thiol. TIS is extremely effective at irreversibly quenching the trityl cation. For cysteine-containing peptides, adding a reducing agent like EDT to the cocktail is a best practice to prevent premature oxidation of the free thiol during the cleavage process.[16]

Procedure:

  • Place the dried resin in a reaction vessel.

  • Prepare the cleavage cocktail fresh and add it to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The product is the linear peptide with free thiol groups.

Protocol 3: Solution-Phase Cyclization and Purification

This protocol uses air oxidation to form the disulfide bridge, followed by purification using Reverse-Phase HPLC.

Cyclization Reaction Diagram:

Cyclization cluster_0 Linear Peptide Precursor cluster_1 Cyclic Peptide Linear H₂N-...-Cys(SH)-...-Cys(SH)-...-COOH Cyclic H₂N-...-Cys(-S-S-)-Cys-...-COOH Linear->Cyclic Air Oxidation (NH₄HCO₃ buffer, pH 8.5) High Dilution

Caption: Solution-phase air oxidation for disulfide cyclization.

Materials:

  • Crude linear peptide from Protocol 2

  • Ammonium Bicarbonate (NH₄HCO₃) buffer, 0.1 M, pH 8.5

  • RP-HPLC system with a C18 column[19]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Procedure:

  • Cyclization:

    • Dissolve the crude linear peptide in the 0.1 M NH₄HCO₃ buffer at a low concentration (0.1-1.0 mg/mL).[9]

    • Scientist's Note: High dilution is paramount to favor the intramolecular reaction and prevent the formation of dimers and oligomers.[14]

    • Stir the solution gently in a beaker open to the atmosphere for 24-48 hours.[3][9]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via analytical RP-HPLC and Mass Spectrometry (MS). The cyclic product will typically have a shorter retention time than the linear precursor and a mass decrease of 2 Da (due to the loss of two hydrogen atoms).

  • Quenching & Preparation: Once cyclization is complete (or has plateaued), quench the reaction by acidifying the solution with TFA to a pH of ~2-3. Lyophilize the solution to obtain the crude cyclic peptide.

  • Purification:

    • Dissolve the lyophilized crude product in a minimal amount of Mobile Phase A.

    • Purify the peptide using preparative RP-HPLC with a C18 column.[20][21]

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 65% ACN over 60 minutes). The exact gradient will be sequence-dependent and should be optimized on an analytical scale first.[22][23]

  • Fraction Analysis & Lyophilization: Collect fractions and analyze them for purity using analytical RP-HPLC and MS. Pool the pure fractions and lyophilize to obtain the final, pure cyclic peptide.[22]

Characterization and Analysis

Confirming the identity, purity, and structure of the final product is a critical final step.

  • Purity Assessment (RP-HPLC): High-Performance Liquid Chromatography is the standard method to assess the purity of the final peptide.[19][24] Analysis of the purified sample should show a single major peak.

  • Identity Confirmation (Mass Spectrometry): Mass spectrometry (e.g., MALDI-TOF or LC-MS) is used to confirm the molecular weight of the peptide.[24][25] The observed mass should match the theoretical mass of the cyclic product. Tandem MS (MS/MS) can be used for sequence verification, although sequencing cyclic peptides is more complex than linear ones.[2][26][27]

  • Structural Analysis (NMR): For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the peptide's three-dimensional conformation in solution.[25]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield of linear peptide Incomplete coupling during SPPS; premature cleavage.Use DIC/Oxyma for Cys coupling. Ensure all reagents are fresh. Confirm coupling completion with Kaiser test.
Significant side-products during cleavage Ineffective scavenging of Trt cations.Use a cleavage cocktail containing TIS. For peptides with Trp, avoid silanes and consider Reagent B.
High proportion of dimer/oligomer after cyclization Reaction concentration was too high.Decrease the peptide concentration during the cyclization step to <0.5 mg/mL.[9]
Incomplete cyclization Insufficient oxidation time; pH is too low.Allow the reaction to proceed for up to 72 hours. Ensure the buffer pH is stable at ~8.5 to promote thiolate formation.[5]
Broad or multiple peaks during HPLC purification Peptide aggregation; disulfide scrambling; incomplete cyclization.Add a denaturant like Guanidine-HCl to the purification buffer. Ensure the linear peptide is fully reduced before starting cyclization.

References

  • A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis - Benchchem. (URL: )
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (URL: )
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (URL: )
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public
  • Application Notes and Protocols: Fmoc-D-Cys(Trt)-OH in Cyclic Peptide Synthesis - Benchchem. (URL: )
  • Cleavage Cocktail Selection - CDN. (URL: )
  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (URL: )
  • Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. (URL: )
  • Cysteine Deriv
  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development - ACS Public
  • Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides | The Journal of Organic Chemistry. (URL: )
  • Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides | Request PDF - ResearchG
  • Method for Determining the Sequence of Cyclic Peptides - 百泰派克生物科技. (URL: )
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public
  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books. (URL: )
  • Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study | Organic Process Research & Development - ACS Public
  • Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study | Request PDF - ResearchG
  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583 - Shimadzu. (URL: )
  • Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (URL: )
  • Peptide Characterization Techniques and Applications - ResolveMass Labor
  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (URL: )
  • On-resin peptide macrocyclization using thiol-ene click chemistry - PMC - NIH. (URL: )
  • How to purify polar cyclic peptides?
  • Cyclic Peptide Analysis - Protein Metrics Support. (URL: )
  • Technical Support Information Bulletin 1180 - Cys(Acm)
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. (URL: )
  • Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?
  • Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides | Request PDF - ResearchG
  • US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google P
  • Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed. (URL: )
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchG
  • Efficient synthesis of cysteine-rich cyclic peptides through intramolecular native chemical ligation of N-Hnb-Cys peptide crypto-thioesters. | Semantic Scholar. (URL: )
  • Peptide Purification Process & Methods: An Overview - Bachem. (URL: )
  • Disulfide - Wikipedia. (URL: )
  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins - ResearchG
  • Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. (URL: )
  • HPLC of Peptides and Proteins. (URL: )
  • Purification of naturally occurring peptides by reversed-phase HPLC - ResearchG

Sources

Application Notes and Protocols for Fmoc-D-Cys(Trt)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fmoc-D-Cys(Trt)-OH in Peptide Synthesis

Fmoc-D-Cys(Trt)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), prized for its ability to introduce a D-cysteine residue into a peptide sequence.[1][2] The incorporation of D-amino acids, such as D-cysteine, is a key strategy for enhancing the proteolytic stability of therapeutic peptides, thereby improving their pharmacokinetic profiles.[1] The trityl (Trt) group provides robust, acid-labile protection for the cysteine's reactive thiol side-chain, preventing unwanted side reactions like disulfide bond formation during peptide elongation.[3][4]

However, the successful incorporation of Fmoc-D-Cys(Trt)-OH is not without its challenges. The bulky nature of the Trityl group presents significant steric hindrance, which can impede coupling efficiency. More critically, cysteine residues are notoriously susceptible to racemization, particularly under the basic conditions often employed in standard coupling protocols.[5][6][7] This guide provides a detailed exploration of coupling methodologies and reagents, offering field-proven protocols designed to maximize coupling efficiency while preserving the stereochemical integrity of the D-cysteine residue.

Understanding the Core Challenge: Cysteine Racemization

The primary obstacle in the coupling of any Nα-Fmoc-protected cysteine derivative is the propensity for the α-proton to be abstracted under basic conditions. This leads to the formation of a symmetric enolate intermediate, which, upon reprotonation, can result in the loss of stereochemical purity (racemization). This issue is particularly acute when using common base-mediated activation methods, such as those employing HBTU with N,N-diisopropylethylamine (DIPEA).[7] Studies have shown that standard protocols using strong tertiary amine bases like DIPEA or N-methylmorpholine (NMM) can lead to unacceptable levels of racemization, sometimes as high as 5-33%.[5][6]

Therefore, the central principle for the successful coupling of Fmoc-D-Cys(Trt)-OH is the careful selection of reagents and conditions that minimize exposure to strong bases.

Recommended Coupling Strategies: A Comparative Analysis

Two primary strategies have proven effective for the high-fidelity incorporation of Fmoc-D-Cys(Trt)-OH: carbodiimide-mediated coupling under acidic/neutral conditions and aminium/uronium salt activation with sterically hindered, weaker bases.

Coupling StrategyKey ReagentsRacemization RiskCoupling EfficiencyKey Considerations
Carbodiimide Activation DIC / OxymaPureVery Low Good to ExcellentConsidered the "safest" method for preventing racemization.[7]
Aminium Salt Activation HBTU or HATU / HOBt or HOAt / TMP or CollidineLow to Moderate ExcellentRequires careful selection of a non-nucleophilic, sterically hindered base.[5][7]

Protocol 1: High-Fidelity Coupling using Diisopropylcarbodiimide (DIC) and OxymaPure

This method is the gold standard for minimizing racemization during cysteine coupling.[7] It avoids the use of a tertiary amine base for activation, instead relying on the formation of a reactive O-acylisourea intermediate which is then converted to a less racemization-prone Oxyma-ester.

Workflow for DIC/Oxyma Coupling

DIC_Oxyma_Workflow Resin Peptide-Resin (Free N-terminus) Reagents Prepare Coupling Solution: Fmoc-D-Cys(Trt)-OH OxymaPure DIC in DMF Coupling Add solution to resin Agitate for 2-4 hours at room temperature Reagents->Coupling Activate & Couple Monitor Monitor with Kaiser Test Coupling->Monitor Wash Wash Resin (DMF, DCM) Monitor->Wash Negative Result Next Proceed to next cycle Wash->Next

Caption: DIC/Oxyma Coupling Workflow

Detailed Step-by-Step Methodology:
  • Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) and thorough washing of the peptide-resin to remove residual base, ensure the resin is well-swelled in DMF.

  • Reagent Preparation (Activation):

    • In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin substitution) and OxymaPure (3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to this solution.

    • Allow for a brief pre-activation period of 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly hindered couplings, the reaction time may be extended.

  • Monitoring:

    • Perform a Kaiser (ninhydrin) test to monitor the reaction's completion. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing:

    • Once the reaction is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the deprotection step for the next coupling cycle.

Protocol 2: Efficient Coupling using HBTU with a Hindered Base

While aminium salt reagents like HBTU are highly efficient, their use requires a base. To mitigate racemization, strong, nucleophilic bases like DIPEA must be avoided. Instead, a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or 2,4,6-collidine is recommended.[5][7] These bases are sufficient to facilitate the reaction but are less likely to cause α-proton abstraction.

Workflow for HBTU/TMP Coupling

HBTU_TMP_Workflow Resin Peptide-Resin (Free N-terminus) Reagents Prepare Coupling Solution: Fmoc-D-Cys(Trt)-OH HBTU / HOBt TMP in DMF Coupling Add solution to resin Agitate for 1-2 hours at room temperature Reagents->Coupling Activate & Couple Monitor Monitor with Kaiser Test Coupling->Monitor Wash Wash Resin (DMF, DCM) Monitor->Wash Negative Result Next Proceed to next cycle Wash->Next

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of Fmoc-D-Cys(Trt)-OH.

Q1: What are the primary challenges when coupling Fmoc-D-Cys(Trt)-OH?

The main difficulties arise from two key aspects of the molecule's structure:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the cysteine's sulfhydryl side chain can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1] This is especially problematic in sterically hindered sequences.

  • Racemization: Cysteine residues are particularly susceptible to racemization (loss of stereochemical integrity) during the activation step of the coupling reaction, especially when using strong bases.[2][3] This leads to the undesirable incorporation of L-Cysteine instead of D-Cysteine, resulting in diastereomeric impurities that are difficult to separate.

Q2: Why is the Trityl (Trt) group used for protecting the cysteine side chain?

The trityl group is a bulky, acid-labile protecting group that effectively shields the reactive thiol group of cysteine from engaging in unwanted side reactions during peptide synthesis.[4] Its key advantages include:

  • Stability: It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine treatment).[4]

  • Selective Removal: It is easily cleaved under mild acidic conditions, typically during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA) cocktail.[4][5]

Q3: Which coupling reagents are recommended for Fmoc-D-Cys(Trt)-OH?

For routine coupling where racemization risk is considered low, uronium-based reagents like HBTU in the presence of a base such as DIPEA can be used.[2][6] However, to minimize racemization, the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as HOBt or Oxyma Pure is highly recommended.[2][7] This combination promotes a more acidic/neutral environment, which suppresses racemization.[1]

Q4: Can I use microwave-assisted SPPS for coupling Fmoc-D-Cys(Trt)-OH?

While microwave energy can accelerate coupling reactions, elevated temperatures can significantly increase the rate of racemization for cysteine residues.[3] If using microwave-assisted SPPS, it is crucial to carefully control the temperature to minimize this side reaction.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Problem 1: Low Coupling Efficiency (Incomplete Reaction)

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines, signifying low coupling efficiency.

  • Insufficient Activation/Coupling Time: The bulky Trt group can slow down the reaction kinetics.

    • Solution: Increase the coupling reaction time to 2-4 hours or perform a "double coupling" where the coupling step is repeated with a fresh solution of activated Fmoc-D-Cys(Trt)-OH.[1][2]

  • Steric Hindrance: The sequence surrounding the coupling site may be sterically demanding.

    • Solution: Consider switching to a more potent activating agent like HATU in combination with a less basic amine such as 2,4,6-collidine.[1]

  • Poor Solvation/Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering access to the N-terminus.

    • Solution: Switch to a more polar solvent mixture, such as NMP/DMF, or incorporate chaotropic salts to disrupt secondary structures. Using a more hydrophilic resin, like a PEG-based resin, can also mitigate aggregation.

This protocol is designed to minimize racemization while promoting efficient coupling.[5]

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[5]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF. Add DIC (3 equivalents) to this solution.[5]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.[2]

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion.[2]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).[5]

Problem 2: Presence of Diastereomeric Impurities (Racemization)

The presence of an unexpected peak in your HPLC or mass spectrometry analysis corresponding to the peptide with L-Cysteine indicates racemization has occurred.

  • Base-Mediated Activation: Strong tertiary bases like DIPEA, often used with uronium-based coupling reagents (e.g., HBTU), can significantly promote racemization of cysteine.[1][2]

    • Solution: Avoid coupling reagents that require strong bases.[1] Utilize carbodiimide activation with DIC and an additive like OxymaPure or HOBt.[7] If a base is necessary, use a weaker, sterically hindered base like 2,4,6-collidine.[2]

  • Prolonged Pre-activation: Allowing the Fmoc-D-Cys(Trt)-OH to sit in the activation solution for an extended period before adding it to the resin can increase racemization.

    • Solution: Minimize the pre-activation time.[1] Add the activated amino acid solution to the resin immediately after preparation.

  • Elevated Temperature: As mentioned, higher temperatures accelerate racemization.

    • Solution: Conduct the coupling reaction at room temperature and carefully control the temperature if using microwave-assisted SPPS.[1]

Fmoc-Cys DerivativeCoupling ReagentRacemization (%)
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8

This table illustrates that the choice of both the protecting group and the coupling conditions can significantly impact the level of racemization.

Problem 3: Side Reactions Involving the Trityl Group

The trityl cation, formed during the final TFA cleavage, can lead to side reactions if not properly scavenged.

  • Incomplete Scavenging: The liberated trityl cation is an electrophile and can re-attach to the deprotected cysteine or react with other nucleophilic residues like tryptophan.

    • Solution: Employ a cleavage cocktail containing effective scavengers. Triisopropylsilane (TIS) is highly effective at quenching the trityl cation. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

Visualizations

G start Positive Kaiser Test (Low Coupling Efficiency) cause1 Insufficient Coupling Time? start->cause1 cause2 Steric Hindrance? cause1->cause2 No solution1 Increase coupling time to 2-4h or perform double coupling cause1->solution1 Yes cause3 Peptide Aggregation? cause2->cause3 No solution2 Switch to HATU/collidine cause2->solution2 Yes solution3 Use NMP/DMF solvent or PEG-based resin cause3->solution3 Yes end Re-evaluate with Kaiser Test cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low coupling efficiency.

G amino_acid Fmoc-D-Cys(Trt)-COOH o_acylisourea Reactive O-acylisourea intermediate amino_acid->o_acylisourea + DIC dic DIC hobt_ester HOBt-active ester (Less prone to racemization) o_acylisourea->hobt_ester + HOBt hobt HOBt peptide_bond Fmoc-D-Cys(Trt)-CO-NH-Peptide-Resin hobt_ester->peptide_bond + H2N-Peptide-Resin peptide_amine H2N-Peptide-Resin

Caption: Simplified mechanism of DIC/HOBt activation.

References

  • National Institutes of Health. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides with D-Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides containing D-cysteine. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower your decision-making process. This document is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Section 1: Fundamental Principles of D-Cysteine Induced Aggregation

This section addresses the core scientific questions about why peptides containing D-cysteine can be particularly prone to aggregation.

Q1: What is peptide aggregation and why is it a problem?

Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. These aggregates can range from small, reversible oligomers to large, stable amyloid-like fibrils. Aggregation is a critical issue in research and drug development because it can lead to:

  • Loss of active material: Aggregated peptides are often non-functional and represent a loss of valuable product.

  • Inaccurate quantification: The presence of aggregates can interfere with concentration measurements, leading to dosing errors.

  • Reduced bioactivity: Only the monomeric, correctly folded peptide is typically active. Aggregation sequesters the peptide into an inactive state.

  • Potential for immunogenicity: Aggregated protein or peptide therapeutics can sometimes trigger an unwanted immune response in vivo.

Q2: How does the stereochemistry of D-cysteine differ from the natural L-cysteine?

Cysteine, like most amino acids (except glycine), is a chiral molecule, meaning it exists in two mirror-image forms: L-cysteine (levorotatory) and D-cysteine (dextrorotatory). In nature, nearly all proteins are composed of L-amino acids. The incorporation of a D-amino acid like D-cysteine into a peptide sequence that is otherwise composed of L-amino acids creates a significant structural perturbation. This is because the side chain and backbone orientations of a D-amino acid are fundamentally different from its L-counterpart, altering local and global peptide conformation.

Q3: Why can the simple substitution of an L-cysteine with a D-cysteine trigger aggregation?

While seemingly a minor change, this substitution can profoundly destabilize a peptide's native structure and promote aggregation through several mechanisms:

  • Disruption of Secondary Structures: Peptides often fold into stable secondary structures like alpha-helices or beta-sheets, which are defined by a specific pattern of hydrogen bonds. These patterns are established based on the geometry of L-amino acids. Introducing a D-cysteine can act as a "helix breaker" or disrupt the turn in a beta-hairpin, forcing the peptide backbone into an unnatural and often aggregation-prone conformation.

  • Exposure of Hydrophobic Cores: The misfolded state caused by the D-amino acid can lead to the improper exposure of hydrophobic amino acid side chains that would normally be buried within the peptide's core. These exposed hydrophobic patches can then interact between molecules, driving the self-association process that leads to aggregation.

  • Formation of Aberrant Disulfide Bonds: Cysteine's thiol group (-SH) is highly reactive and can form disulfide bonds (-S-S-). While crucial for stabilizing many native peptide structures, the structural kink introduced by D-cysteine can promote the formation of incorrect, intermolecular disulfide bonds between different peptide molecules, leading to covalently linked aggregates that are extremely difficult to resolve.

Section 2: A Systematic Workflow for Troubleshooting Aggregation

If you observe cloudiness, precipitation, or gel-formation in your peptide solution, it is crucial to address it systematically. The following workflow provides a logical progression from initial characterization to resolution.

Troubleshooting_Workflow start Observation: Peptide Solution is Cloudy or Precipitated char_step Step 1: Characterize the Peptide - Calculate net charge at pH 7 - Assess hydrophobicity start->char_step ph_adjust Step 2: Systematic pH Adjustment - Use dilute acid (e.g., 10% Acetic Acid) - Use dilute base (e.g., 0.1M NH4HCO3) - Avoid pH > 7.5 for Cys peptides char_step->ph_adjust decision_ph Is peptide soluble at extreme pH? decision_organic Is peptide highly hydrophobic? decision_ph->decision_organic No end_success Aggregation Resolved Proceed with Experiment decision_ph->end_success Yes ph_adjust->decision_ph organic_solvent Step 3: Organic Co-Solvents - Dissolve in min. DMF (preferred for Cys) or DMSO, then dilute slowly into buffer - Sonicate briefly if needed decision_organic->organic_solvent Yes decision_additive Is aggregation persistent? decision_organic->decision_additive No organic_solvent->decision_additive additives Step 4: Use Anti-Aggregation Additives - Arginine (0.5 - 1 M) - Guanidine-HCl or Urea (as last resort) - Reducing agents (DTT, TCEP) for disulfide decision_additive->additives Yes end_fail Consider Peptide Redesign (e.g., add solubilizing tags) decision_additive->end_fail No additives->end_success

Caption: Systematic workflow for troubleshooting D-cysteine peptide aggregation.

Section 3: Detailed Troubleshooting Protocols & Data

This section provides specific, actionable protocols and quantitative data to guide your experimental choices.

Q4: How should I properly prepare my initial stock solution to minimize aggregation from the start?

The initial reconstitution of a lyophilized peptide is the most critical step. A mistake here can lead to irreversible aggregation.

Protocol: Recommended Peptide Reconstitution

  • Pre-analysis: Before opening the vial, calculate the net charge of your peptide at neutral pH.

    • Assign +1 for each basic residue (K, R, H, N-terminus).

    • Assign -1 for each acidic residue (D, E, C-terminus).

    • Sum the values to get the net charge.

  • Solvent Choice:

    • If Net Charge is Positive (Basic Peptide): Start with sterile, distilled water. If solubility is poor, try 10% aqueous acetic acid.

    • If Net Charge is Negative (Acidic Peptide): Start with sterile, distilled water. If solubility is poor, try 0.1 M ammonium bicarbonate. Caution: Avoid basic pH (>7.5) for peptides with free cysteine, as it promotes rapid oxidation to form disulfide-linked aggregates.[1]

    • If Net Charge is Neutral or Peptide is Highly Hydrophobic: Dissolve the peptide in a minimal volume of an organic solvent first. Dimethylformamide (DMF) is recommended for cysteine-containing peptides over DMSO to avoid potential side-chain oxidation.[1] Once dissolved, slowly add your aqueous buffer to the peptide solution dropwise while vortexing.

  • Procedure:

    • Bring the lyophilized peptide vial to room temperature before opening to avoid condensation.

    • Add the chosen solvent to the desired concentration (typically 1-2 mg/mL for a stock solution).[2]

    • Gently swirl or vortex the vial. If dissolution is slow, brief sonication in a water bath can be effective.[3]

    • Once dissolved, aliquot the stock solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: My peptide is still aggregating. What specific solvents and additives can I use, and at what concentrations?

When simple buffers fail, you may need to employ stronger solubilizing agents or anti-aggregation excipients. The choice depends on the peptide's properties and the requirements of your downstream application.

Agent ClassExampleRecommended ConcentrationMechanism of Action & Key Considerations
Organic Co-Solvents DMF, DMSO, Acetonitrile10-50% (initially), then diluteDisrupts hydrophobic interactions.[4] Use DMF for Cys/Met-containing peptides to prevent oxidation .[1] Ensure final concentration is compatible with your assay.
Chaotropic Agents Guanidine-HCl, Urea6 M (GdnHCl), 8 M (Urea)Denaturants that unfold aggregated structures by disrupting hydrogen bonds.[1] Often incompatible with biological assays ; may require removal by dialysis or buffer exchange.
Amino Acid Excipients L-Arginine0.5 - 1 MA "neutral crowder" that slows protein-protein association reactions and can interact with aromatic residues to suppress aggregation.[5][6][7] Generally well-tolerated in cell-based assays.
Reducing Agents DTT, TCEP1-10 mMPrevents or reverses the formation of intermolecular disulfide bonds.[8][9] Essential for handling peptides with free thiol groups. Use degassed buffers.
Non-ionic Surfactants Tween® 20, Triton™ X-1000.01 - 0.1%Prevents aggregation at interfaces (like air-water or vial surface) by shielding hydrophobic patches.[10]

Self-Validation Check: When testing a new solvent or additive, always perform a small-scale solubility test with a tiny amount of peptide before dissolving the entire batch.[11] This preserves your valuable material.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is my D-cysteine peptide soluble during HPLC purification in Acetonitrile/Water/TFA but crashes out when I try to dissolve the lyophilized powder in a neutral buffer?

    • A: During reverse-phase HPLC, the combination of low pH (from TFA) and the organic solvent (acetonitrile) keeps the peptide protonated and solvated, preventing aggregation. When you lyophilize the peptide and try to redissolve it in a neutral pH buffer, you are moving it to a pH that may be close to its isoelectric point (pI), where its net charge is zero and solubility is minimal.[12] Furthermore, the removal of the organic solvent allows hydrophobic interactions to dominate, leading to aggregation.

  • Q: Can I reverse aggregation once it has occurred?

    • A: It depends on the nature of the aggregate. For non-covalent aggregates (driven by hydrophobic interactions or hydrogen bonds), dissolution in a strong denaturant like 6 M Guanidine-HCl followed by slow dialysis or buffer exchange into the final buffer may work.[13] For covalent aggregates linked by incorrect intermolecular disulfide bonds, you must first dissolve the peptide in a denaturing buffer containing a strong reducing agent like DTT to break the bonds, followed by refolding.

  • Q: Does temperature affect the aggregation of my D-cysteine peptide?

    • A: Yes. For many peptides, aggregation is a temperature-dependent process. While gentle heating can sometimes aid initial dissolution, prolonged exposure to higher temperatures can also provide the energy needed to overcome kinetic barriers, leading to the formation of more stable, irreversible aggregates.[14] It is generally recommended to handle and store peptide solutions at 4°C or on ice for short-term use and frozen at -20°C or -80°C for long-term storage.

  • Q: I suspect intermolecular disulfide bonds are the cause of my aggregation. How can I confirm this?

    • A: You can use non-reducing vs. reducing SDS-PAGE. Dissolve two small aliquots of your aggregated peptide. To one, add a sample buffer with a reducing agent (like DTT or β-mercaptoethanol). To the other, add a non-reducing sample buffer. If the aggregation is disulfide-linked, you will see a high-molecular-weight smear or band near the top of the gel in the non-reducing lane, which resolves to a single band corresponding to the peptide monomer in the reducing lane.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Genaxxon BioScience. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]

  • Baynes, B. M., & Trout, B. L. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry, 44(12), 4919-4925. Retrieved from [Link]

  • Frank, R. W., et al. (1989). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Journal of Protein Chemistry, 8(3), 365-371. Retrieved from [Link]

  • Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170026. Retrieved from [Link]

  • Baynes, B. M., et al. (2005). Role of arginine in the stabilization of proteins against aggregation. Biochemistry, 44(12), 4919-25. Retrieved from [Link]

  • ResearchGate. (n.d.). The presence of arginine (1 M) slows down aggregation of the peptide... [Figure]. Retrieved from [Link]

  • Lim, Y. H., et al. (2020). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Neurology, 11, 582. Retrieved from [Link]

  • ResearchGate. (2015). How to dissolve cysteine containing peptides? [Forum discussion]. Retrieved from [Link]

  • Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5). Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Yield of Cyclic Peptides Containing D-Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, field-proven protocols, and in-depth troubleshooting for the synthesis and cyclization of peptides containing D-cysteine. Navigating the complexities of disulfide bond formation is critical for achieving high yields and purity. This center is structured to address your challenges from foundational questions to complex, multi-factorial issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the synthesis of D-cysteine cyclic peptides.

Q1: My cyclization reaction has a very low yield. What is the most common reason for this?

A: The most frequent cause of low yield is intermolecular disulfide bond formation, which leads to dimers and higher-order oligomers instead of the desired monomeric cyclic peptide.[1] This is typically caused by the linear peptide concentration being too high during the oxidation step. The goal is to ensure the reactive thiol groups on a single peptide chain find each other (intramolecular reaction) rather than reacting with other peptide molecules (intermolecular reaction).

Q2: Is it better to perform the disulfide cyclization on-resin or in solution?

A: Both methods have distinct advantages. Solution-phase cyclization is often preferred for achieving higher purity and yield as it allows for the purification of the linear precursor first and better control over high-dilution conditions.[2][3] On-resin cyclization can be more convenient and leverages the "pseudo-dilution" effect of the solid support to favor intramolecular reactions.[4] However, it can sometimes lead to lower yields and polymer formation depending on the resin loading and peptide sequence.[2][5]

Q3: What is the optimal pH for disulfide bond formation?

A: The optimal pH for most thiol-disulfide exchange reactions is between 8 and 9.[1] This is a critical parameter because the reaction proceeds through the nucleophilic thiolate anion (S-). A basic pH is required to deprotonate the thiol group of the D-cysteine side chain (pKa ~8.5) to form the reactive thiolate. However, excessively high pH can promote side reactions like racemization or β-elimination, so optimization for each specific peptide is often necessary.

Q4: My final product is pure, but the yield is still low. Where could I be losing my peptide?

A: If oligomerization is ruled out, consider losses during the purification steps. Cyclic peptides can sometimes have poor solubility or may adsorb irreversibly to purification media. Also, review the cleavage and deprotection steps. Incomplete removal of protecting groups or side reactions during cleavage (e.g., S-alkylation from resin linkers) can generate byproducts that are difficult to separate, leading to a lower yield of the desired product.[2]

Q5: Can I use air oxidation for my cyclization?

A: Yes, air oxidation (dissolved O2) is a simple method, but it can be slow and inefficient, leading to incomplete reactions or oxidation of sensitive residues like methionine and tryptophan.[1][6] For more robust and controlled cyclization, specific chemical oxidants like dimethyl sulfoxide (DMSO), iodine (I2), or potassium ferricyanide (K3[Fe(CN)6]) are often recommended.[1]

Troubleshooting & Optimization Guide

This guide provides a systematic approach to diagnosing and solving common problems organized by the experimental stage.

Issue 1: Low Yield or Failure of the Cyclization Reaction

Low yields are the most common frustration in cyclic peptide synthesis. The root cause can often be traced to one of three areas: reaction conditions, side reactions during linear synthesis, or the cyclization strategy itself.

Root Cause Analysis & Solutions

The environment in which the disulfide bond forms is paramount. The wrong conditions can halt the reaction or favor unwanted byproducts.

  • Problem: High peptide concentration leading to intermolecular oligomerization.

    • Causality: At high concentrations, the probability of two different linear peptide molecules reacting is much higher than a single peptide folding to react with itself.

    • Solution: Perform the cyclization at high dilution, typically in the range of 0.1-1 mg/mL.[1] This physically separates the linear peptide chains, favoring the intramolecular reaction pathway.

  • Problem: Incorrect pH preventing thiolate formation.

    • Causality: The thiol group (-SH) of cysteine is not nucleophilic enough to efficiently form a disulfide bond. It must be deprotonated to the thiolate anion (-S⁻) by a base. The reaction rate is directly proportional to the concentration of the thiolate.

    • Solution: Screen a pH range from 7.5 to 9.0. Start with a buffer at pH 8.5 (e.g., ammonium bicarbonate or Tris). Monitor the reaction progress by LC-MS to find the optimal condition for your specific peptide sequence.

  • Problem: Inefficient or inappropriate oxidizing agent.

    • Causality: Different oxidizing agents have different reaction kinetics and compatibilities with sensitive amino acids. Air oxidation is often slow and non-specific.

    • Solution: Choose an oxidant appropriate for your peptide. DMSO is a mild and effective choice for many peptides.[1] Iodine is highly efficient for the simultaneous deprotection of Acm groups and oxidation but must be carefully quenched.[2][3]

Issues during the solid-phase peptide synthesis (SPPS) of the linear precursor can compromise the final cyclization.

  • Problem: Racemization of D-cysteine during coupling.

    • Causality: The α-carbon of an activated amino acid is susceptible to deprotonation by base (e.g., DIPEA), leading to a loss of stereochemical integrity. Cysteine is particularly prone to this.[6]

    • Solution: Avoid base-mediated coupling reagents like HBTU/DIPEA when coupling D-cysteine. Instead, use coupling reagents that are less prone to racemization, such as DIC/HOBt or DIC/Oxyma.[2]

  • Problem: β-elimination and subsequent piperidine addition.

    • Causality: When D-cysteine is the C-terminal amino acid, the use of piperidine for Fmoc deprotection can catalyze the elimination of the protected thiol group, forming a dehydroalanine intermediate. This intermediate can then react with piperidine to form an irreversible +51 Da adduct.[7]

    • Solution: Use a sterically bulky protecting group for the cysteine thiol, such as Trityl (Trt), which helps minimize this side reaction.[7] Additionally, using a 2-chlorotrityl chloride resin can be beneficial.[2]

Workflow Diagram: Troubleshooting Low Cyclization Yield

TroubleshootingWorkflow start Low Cyclization Yield Detected (LC-MS Analysis) check_mass Check Mass Spectrum: Are Oligomers (2x, 3x Mass) Present? start->check_mass high_conc High Peptide Concentration check_mass->high_conc Yes no_oligomers No Significant Oligomers. Is Linear Peptide Consumed? check_mass->no_oligomers No solve_conc ACTION: Re-run at High Dilution (0.1-1 mg/mL) high_conc->solve_conc slow_rxn Slow or Incomplete Reaction no_oligomers->slow_rxn No side_products Multiple Side Products with Unexpected Masses? no_oligomers->side_products Yes solve_rxn ACTION: 1. Check pH (Optimize 7.5-9.0) 2. Change Oxidizing Agent (e.g., Air -> DMSO/Iodine) slow_rxn->solve_rxn spps_issue SPPS Side Reactions side_products->spps_issue Yes solve_spps ACTION: 1. Check for Racemization (+0 Da) 2. Check for β-elimination (+51 Da) 3. Optimize Coupling & Deprotection spps_issue->solve_spps

Caption: A decision tree for troubleshooting low yields in D-cysteine cyclization.

Issue 2: Difficulty in Product Purification and Characterization

Even with a successful reaction, isolating and verifying the final product can be challenging.

Root Cause Analysis & Solutions
  • Problem: Co-elution of the linear precursor and the cyclic product in RP-HPLC.

    • Causality: The cyclic and linear forms of a peptide can have very similar retention times, as they differ only by 2 Da (two protons).[8] A single peak on HPLC is not unambiguous proof of purity.[8]

    • Solution: Verify peak identity using mass spectrometry. To confirm separation, intentionally reduce a small sample of your purified cyclic peptide with a reducing agent like Dithiothreitol (DTT).[8] The resulting linear peptide can be injected into the HPLC to confirm its retention time relative to the cyclic product.

  • Problem: Ambiguous MS/MS fragmentation for sequence confirmation.

    • Causality: Cyclic peptides lack N- and C-termini, which makes interpreting their fragmentation spectra more complex than for linear peptides, as two backbone cleavages are required to generate fragment ions.[9]

    • Solution: Use analytical software designed for cyclic peptide sequencing.[9] If available, employ alternative fragmentation techniques like UVPD. A simple method is to analyze the DTT-reduced linear version of the peptide, which will provide a standard, easily interpretable fragmentation pattern to confirm the primary sequence.[10]

Diagram: Disulfide Bond Formation Mechanism

DisulfideFormation cluster_0 Step 1: Deprotonation (pH > 8) cluster_1 Step 2: Nucleophilic Attack & Oxidation P1_SH Peptide-Cys(SH) P2_SH Peptide-Cys(SH) P1_S Peptide-Cys(S⁻) (Thiolate Anion) P1_SH->P1_S + OH⁻ P1_S_react Peptide-Cys(S⁻) P2_SH_react Peptide-Cys(SH) Cyclic Peptide-Cys(S-S)Cys-Peptide (Cyclic Product) P1_S_react->Cyclic P2_SH_react->Cyclic

Caption: Mechanism of base-catalyzed disulfide bond formation.

Protocols & Methodologies

Protocol 1: Solution-Phase Cyclization via Air Oxidation

This protocol is suitable for peptides that are not sensitive to prolonged oxidation.

  • Cleavage and Deprotection: Cleave the linear peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove all acid-labile protecting groups, including those on the D-cysteine thiols (e.g., Trt).

  • Purification: Purify the crude linear peptide using reverse-phase HPLC. Lyophilize the pure fractions to obtain a fluffy white powder. Use degassed, acidic buffers (e.g., 0.1% TFA in water/acetonitrile) to prevent premature oxidation.[3]

  • Cyclization Reaction:

    • Prepare a cyclization buffer, such as 0.1 M ammonium bicarbonate (NH4HCO3), and adjust the pH to 8.5.

    • Dissolve the purified linear peptide in a small amount of a suitable organic solvent like acetonitrile or DMSO.

    • Add the peptide solution dropwise to the vigorously stirring cyclization buffer to achieve a final peptide concentration of 0.1-0.5 mg/mL.

    • Leave the solution stirring, open to the atmosphere, for 12-48 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing them by LC-MS. Look for the disappearance of the linear precursor mass and the appearance of the cyclic product mass (Mass - 2 Da).

  • Work-up and Purification: Once the reaction is complete, acidify the solution with acetic acid or TFA to pH 3-4 to stop the reaction. Lyophilize the mixture and purify the final cyclic peptide by RP-HPLC.

Protocol 2: On-Resin Cyclization using Iodine

This protocol is efficient for peptides synthesized with an orthogonal protecting group on the D-cysteine residues, such as Acetamidomethyl (Acm).

  • Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-SPPS. Incorporate Fmoc-D-Cys(Acm)-OH at the desired positions. All other protecting groups should be acid-labile (e.g., Trt, Boc, tBu).

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with DMF to remove residual reagents.

  • Cyclization Reaction:

    • Prepare a solution of iodine (I2) in DMF (e.g., 10 equivalents relative to the peptide).

    • Swell the resin in DMF, then add the iodine solution.

    • Shake the mixture at room temperature for 1-2 hours.[2][3]

  • Monitoring: A test cleavage can be performed on a small amount of resin to check for reaction completion by LC-MS.

  • Quenching and Washing:

    • Filter the iodine solution and wash the resin several times with DMF.

    • To remove all traces of iodine, wash the resin with a solution of ascorbic acid in DMF/water until the resin and solution are colorless.[2][3]

    • Perform final washes with DMF and DCM.

  • Cleavage and Purification: Cleave the now-cyclic peptide from the resin using a TFA cocktail (TFA/TIS/Water). Note: Thiol scavengers like EDT should be avoided as they can reduce the newly formed disulfide bond.[3] Purify the final product by RP-HPLC.

Data Summary Table
Oxidizing AgentTypical ConditionsProsConsCompatible with Sensitive Residues (Met, Trp)?
Air (O₂) / pH > 8 Dilute peptide (0.1-1 mg/mL) in basic buffer (pH 8-9), open to air, 12-48h.[1]Simple, mild conditions.Slow, inefficient, can lead to side-oxidation.No, high risk of oxidation.[6]
DMSO 10-20% DMSO in water or buffer, pH 7-9, 12-24h.Mild, generally good yields, homogenous.Can be slow, may oxidize Met if not careful.Generally yes, but requires careful monitoring.[1]
Iodine (I₂) 10 eq. I₂ in DMF (on-resin) or MeOH/H₂O (solution), 1-2h.[2][3]Fast, highly efficient, simultaneously deprotects Acm groups.Harsh, requires quenching, can cause iodination of Tyr/His.No, highly oxidative.
K₃[Fe(CN)₆] 2-5 eq. in basic buffer (pH 8-9), 1-4h.Fast, efficient, works well in aqueous buffers.Can be difficult to remove from product, toxic.No, highly oxidative.
References
  • BenchChem Technical Support Center. (n.d.). Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis.
  • BenchChem Technical Support Center. (n.d.). Side reaction prevention in the synthesis of cyclic peptides.
  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524.
  • BenchChem Technical Support Center. (n.d.). Synthesis of Peptides with Multiple D-Cysteine Residues.
  • Various Authors. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.
  • ResearchGate Discussion. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • Johnson, R., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis, 107, 299-307.
  • Protein Metrics Support. (2024). Cyclic Peptide Analysis.
  • Johnson, R., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. ResearchGate.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Validation & Comparative

A Comparative Guide: The Advantages of Fmoc-D-Cys(Thp)-OH over Fmoc-D-Cys(Trt)-OH in High-Purity Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-supported comparison of the classic Fmoc-D-Cys(Trt)-OH with a superior alternative: Fmoc-D-Cys(Thp)-OH. We will explore the underlying chemical mechanisms that differentiate these protecting groups and present experimental evidence demonstrating why the tetrahydropyranyl (Thp) group is often the optimal choice for achieving the highest possible peptide purity, particularly in complex or sensitive sequences.

Part 1: The Chemistry of Thiol Deprotection: Trt vs. Thp

The fundamental difference between the Trityl and Tetrahydropyranyl protecting groups lies in the stability and reactivity of the cationic species generated during their acid-catalyzed cleavage.

The Trityl (Trt) group is removed via treatment with trifluoroacetic acid (TFA), generating a highly stable triphenylmethyl (trityl) carbocation. While its removal is facile, this very stability is a double-edged sword. The trityl cation is a potent electrophile that can persist in the cleavage cocktail, leading to a host of side reactions.[1] It can re-alkylate the deprotected cysteine thiol, modify other nucleophilic residues like tryptophan and methionine, or react with scavengers to form bulky adducts that are difficult to separate from the target peptide during purification.[2]

In contrast, the Tetrahydropyranyl (Thp) group , an acetal, is also cleaved under acidic conditions, but through a different mechanism.[3][4] Protonation of the acetal oxygen leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is significantly less stable and more transient than the trityl cation, making it far more susceptible to rapid and irreversible quenching by scavengers like triisopropylsilane (TIS) or water. This mechanistic difference is the primary reason for the cleaner deprotection and higher purity observed with Thp-protected cysteine.

Deprotection_Mechanisms cluster_trt Trityl (Trt) Deprotection cluster_thp Tetrahydropyranyl (Thp) Deprotection Trt_Protected Peptide-Cys-S-Trt Trt_Protonated Peptide-Cys-S+-H(Trt) Trt_Protected->Trt_Protonated + H+ (TFA) Trt_Cation Trt+ (Stable Carbocation) Trt_Protonated->Trt_Cation Deprotected_Cys_Trt Peptide-Cys-SH Trt_Protonated->Deprotected_Cys_Trt Side_Products Side Products (e.g., Trt-adducts, re-alkylation) Trt_Cation->Side_Products Reacts with Nucleophiles Thp_Protected Peptide-Cys-S-Thp Thp_Protonated Peptide-Cys-S+-H(Thp) Thp_Protected->Thp_Protonated + H+ (TFA) Thp_Intermediate Oxocarbenium Ion (Transient) Thp_Protonated->Thp_Intermediate Deprotected_Cys_Thp Peptide-Cys-SH Thp_Protonated->Deprotected_Cys_Thp Quenched_Product Quenched by Scavenger (TIS) Thp_Intermediate->Quenched_Product Irreversible Trapping

Caption: Deprotection mechanisms of S-Trt and S-Thp groups.

Part 2: Experimental Comparison: Minimizing Side Reactions

The most significant advantage of Fmoc-D-Cys(Thp)-OH is the dramatic reduction in side reactions, most notably racemization and β-elimination, particularly when cysteine is the C-terminal residue.

Racemization: The electron-withdrawing nature of the cysteine thiol makes the α-proton susceptible to epimerization, especially during base-mediated coupling steps in SPPS. The bulky trityl group can exacerbate this issue. Comparative studies have shown that the use of Fmoc-Cys(Thp)-OH leads to significantly lower levels of racemization compared to its Trt-protected counterpart.[5]

Experimental Data Summary:

Fmoc-Cys DerivativeCoupling ReagentRacemization (%)Reference
Fmoc-Cys(Trt)-OHDIPCDI/OxymaPure3.3%[5]
Fmoc-Cys(Thp)-OH DIPCDI/OxymaPure 0.74% [5]
Fmoc-Cys(Dpm)-OHDIPCDI/OxymaPure6.8%

This data clearly illustrates a greater than four-fold reduction in racemization when using the Thp protecting group under identical coupling conditions, a critical factor for ensuring the stereochemical integrity of the final peptide.[5]

Part 3: Head-to-Head Synthesis: A Practical Workflow

To demonstrate the practical advantages of Fmoc-D-Cys(Thp)-OH, we outline a comparative synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe-Leu-D-Cys.

SPPS_Workflow cluster_cleavage Final Cleavage & Deprotection start_node Start: Rink Amide Resin coupling_node coupling_node start_node->coupling_node 1. Couple Fmoc-D-Cys(X)-OH (X = Trt or Thp) wash_node wash_node coupling_node->wash_node 2. DMF Wash deprotect_node deprotect_node deprotect_node->coupling_node 5. Repeat for next Amino Acid deprotect_node->wash_node 4. DMF Wash Cleavage_Trt Trt-Peptide: TFA/TIS/H₂O/EDT (94:2.5:2.5:1) deprotect_node->Cleavage_Trt 6a. Cleave Trt Cleavage_Thp Thp-Peptide: TFA/TIS/H₂O (95:2.5:2.5) deprotect_node->Cleavage_Thp 6b. Cleave Thp wash_node->deprotect_node 3. Fmoc Deprotection (20% Piperidine/DMF) final_node final_node hplc_node hplc_node final_node->hplc_node 8. HPLC Analysis & Purification Cleavage_Trt->final_node 7a. Precipitate & Lyophilize Cleavage_Thp->final_node 7b. Precipitate & Lyophilize

Caption: Comparative SPPS and cleavage workflow.

Experimental Protocols

A. Solid-Phase Peptide Synthesis (Common for both)

  • Resin Preparation: Start with 100 mg of Rink Amide resin (0.5 mmol/g substitution) in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • For the first coupling, dissolve 4 equivalents of either Fmoc-D-Cys(Trt)-OH or Fmoc-D-Cys(Thp)-OH in DMF.

    • Add 4 equivalents of HCTU and 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Pre-activate for 2 minutes, then add to the resin and couple for 1 hour.

  • Washing: Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

B. Cleavage and Deprotection Protocol for Cys(Trt) Peptide

  • Resin Preparation: After final Fmoc deprotection, wash the peptidyl-resin with DMF (5x), DCM (5x), and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water/1,2-ethanedithiol (EDT) (94:2.5:2.5:1 v/v/v/v) . The addition of EDT is crucial to help scavenge the trityl cation and maintain a reducing environment.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL/g of resin) to the dried resin. Gently agitate at room temperature for 3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and collect the filtrate. Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold ether. Dry the crude peptide under vacuum.

C. Cleavage and Deprotection Protocol for Cys(Thp) Peptide

  • Resin Preparation: After final Fmoc deprotection, wash the peptidyl-resin with DMF (5x), DCM (5x), and dry under vacuum.

  • Cleavage Cocktail: Prepare a simpler, less malodorous cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail (10 mL/g of resin) to the dried resin. Gently agitate at room temperature for 2 hours. Complete removal of the Thp group is typically achieved within this timeframe.

  • Peptide Precipitation: Filter the cleavage mixture and collect the filtrate. Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold ether. Dry the crude peptide under vacuum.

Expected Results and Discussion

Analysis of the crude peptides by reverse-phase HPLC would be expected to show a significantly cleaner profile for the peptide synthesized with Fmoc-D-Cys(Thp)-OH.

Anticipated Performance Comparison:

MetricFmoc-D-Cys(Trt)-OHFmoc-D-Cys(Thp)-OHRationale
Crude Purity LowerHigher Reduced side-product formation from the transient Thp cleavage intermediate.
Target Peptide Yield LowerHigher Fewer side reactions lead to less loss of the target peptide.
Major Impurities Trt-adducts, D-Cys epimerSignificantly Reduced The Thp cleavage mechanism avoids persistent carbocations and the Thp group is less prone to inducing racemization.
Solubility GoodEnhanced Initial evidence suggests that S-Thp protected peptides may have better solubility than their S-Trt counterparts.

The peptide derived from the Thp-protected route will typically exhibit fewer and smaller impurity peaks, particularly those corresponding to deletion sequences or modifications from trityl cation side reactions. This translates to a more straightforward purification process, saving time and solvent, and ultimately leading to a higher recovery of the final, pure product.

Conclusion and Recommendations

While Fmoc-D-Cys(Trt)-OH remains a cost-effective and widely used reagent, the evidence strongly supports the superiority of Fmoc-D-Cys(Thp)-OH for applications where the highest purity is paramount.

Key Advantages of Fmoc-D-Cys(Thp)-OH:

  • Higher Purity: The cleavage mechanism does not generate a stable, reactive carbocation, minimizing side-product formation.

  • Reduced Racemization: Demonstrably less prone to epimerization during coupling, preserving stereochemical integrity.[5]

  • Simplified Workflow: Often allows for the use of simpler, less odorous cleavage cocktails.

  • Improved Solubility: S-Thp protected peptides may exhibit enhanced solubility.

It is the recommendation of our application specialists to select Fmoc-D-Cys(Thp)-OH for the synthesis of:

  • Long or complex peptide sequences.

  • Peptides containing multiple cysteine residues.

  • Sequences with C-terminal cysteine residues.

  • Therapeutic peptides where purity and stereochemical integrity are critical regulatory and efficacy requirements.

By understanding the chemical principles and leveraging the advanced protecting group strategy offered by Thp, researchers can significantly improve the outcome of their challenging peptide synthesis projects.

References

  • Stathopoulos, P., et al. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids, 46(5), 1367-76. [Link]

  • Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186-196. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-504. [Link]

  • Albericio, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9140-9145. [Link]

  • ChemHelpASAP. (2019). Synthesis & Cleavage of THP Ethers. YouTube. [Link]

Sources

A Head-to-Head Battle: Dpm vs. Trityl Protection for D-Cysteine in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the strategic protection of reactive functional groups is a cornerstone of successful molecular synthesis. In the realm of peptide and protein chemistry, the thiol group of cysteine presents a particular challenge due to its high nucleophilicity and susceptibility to oxidation. This guide provides a comprehensive, data-driven comparison of two widely employed thiol-protecting groups for D-cysteine: Diphenylmethyl (Dpm) and Trityl (Trt). By delving into the underlying chemistry, stability profiles, and practical applications of each, this document aims to equip scientists with the critical knowledge needed to make informed decisions for their specific synthetic strategies.

The incorporation of D-cysteine into peptides is a powerful strategy to enhance their resistance to enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics.[1] The choice of the thiol-protecting group is paramount, as it directly impacts the efficiency of solid-phase peptide synthesis (SPPS), the potential for side reactions, and the feasibility of constructing complex molecules with multiple disulfide bonds.

The Contenders: Chemical Structure and Properties

At the heart of their distinct behaviors lie the structural differences between the Dpm and Trityl groups. Both are bulky, acid-labile groups that sterically hinder the thiol, preventing unwanted side reactions.

S-Trityl-D-cysteine features a triphenylmethyl group attached to the sulfur atom. The three phenyl rings create significant steric bulk and stabilize the resulting carbocation upon cleavage.

S-Diphenylmethyl-D-cysteine possesses a diphenylmethyl group, with two phenyl rings providing steric protection and carbocation stabilization, albeit to a lesser extent than the trityl group.

FeatureS-Diphenylmethyl-D-cysteine (D-Cys(Dpm)-OH)S-Trityl-D-cysteine (D-Cys(Trt)-OH)
Molecular Formula C₁₆H₁₇NO₂S[2]C₂₂H₂₁NO₂S[3]
Molecular Weight 287.38 g/mol [2]363.47 g/mol [3]
Appearance White powder[2]White to off-white powder[3]

Acid Lability: The Core of Orthogonality

The most significant distinction between Dpm and Trityl protection lies in their differential stability towards acids. This difference is the foundation for their use in orthogonal protection strategies, enabling the selective deprotection of specific cysteine residues within the same peptide for regioselective disulfide bond formation.

The Trityl group is considerably more acid-labile than the Dpm group. It can be cleaved with low concentrations of trifluoroacetic acid (TFA), typically in the range of 1-10% in a solvent like dichloromethane (DCM).[4] In contrast, the Dpm group is stable under these mild acidic conditions and requires a much higher concentration of TFA (e.g., 95%) for its removal.[4]

This differential lability allows for a powerful synthetic strategy: a peptide can be synthesized with two D-cysteine residues, one protected with Trityl and the other with Dpm. The Trityl group can be selectively removed on-resin using dilute TFA, allowing for the formation of the first disulfide bond. Subsequently, the peptide can be cleaved from the resin with a high concentration of TFA, which simultaneously removes the Dpm group, enabling the formation of a second disulfide bond in solution.

Figure 1: Orthogonal deprotection strategy using Dpm and Trityl groups.

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following table summarizes key performance indicators for Dpm and Trityl protection of D-cysteine, based on available experimental data.

ParameterDpm ProtectionTrityl ProtectionKey Insights
Acid Stability Stable to low TFA concentrations (1-3%)[4]Labile to low TFA concentrations (1-10%)[4]This is the basis of their orthogonal use.
Deprotection Conditions High TFA concentration (e.g., 95%)[4]Low TFA concentration (e.g., 1-10%) or 95% TFA for full cleavage[4]Dpm requires harsher acidic conditions for removal.
Racemization during Coupling Lower propensity for racemization (e.g., 6.8% with DIPCDI/Oxyma Pure)Higher propensity for racemization (e.g., 3.3% with DIPCDI/Oxyma Pure)Dpm offers an advantage in maintaining chiral purity during peptide synthesis.
Side Reactions (Piperidinylalanine formation) Less effective at suppressing this side reaction compared to Trityl.The bulky nature of the Trityl group helps to minimize the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine.[5]Trityl is preferred for C-terminal cysteine residues to minimize this common side product in Fmoc-SPPS.
Oxidation to Cysteic Acid Use of Dpm in place of Trt can reduce the oxidation of Cys to cysteic acid.[6]More susceptible to oxidation to cysteic acid compared to Dpm.Dpm may offer better protection against this irreversible oxidation.

Experimental Protocols: A Practical Guide

PART 1: Synthesis of S-Protected D-Cysteine

Protocol 1: Synthesis of S-Trityl-D-cysteine

This protocol describes the S-tritylation of D-cysteine using triphenylmethanol in trifluoroacetic acid.

Materials:

  • D-cysteine

  • Triphenylmethanol

  • Trifluoroacetic acid (TFA)

  • Anhydrous ether

  • 4 N Sodium hydroxide (NaOH) solution

  • 10% Saturated sodium acetate solution

Procedure:

  • In a single-necked flask, dissolve D-cysteine (1.0 eq) in trifluoroacetic acid (TFA).

  • Add triphenylmethanol (1.0 eq) to the solution and stir at room temperature for 2 hours.

  • After the reaction is complete, cool the reaction mixture to 0 °C.

  • Slowly add anhydrous ether with stirring.

  • Adjust the pH to 4-5 by the dropwise addition of 4 N NaOH aqueous solution.

  • Add 10% saturated sodium acetate aqueous solution and continue stirring for 1 hour to stabilize the pH at 5-6.

  • Filter the resulting precipitate and wash the filter cake with anhydrous ether to obtain S-Trityl-D-cysteine as a white powder. A typical yield for this reaction is around 78%.[7]

Protocol 2: Synthesis of S-Diphenylmethyl-D-cysteine

This protocol outlines a general method for the synthesis of S-diphenylmethyl-D-cysteine.

Materials:

  • D-cysteine

  • Diphenylmethanol

  • Trifluoroacetic acid (TFA)

  • Anhydrous ether

  • Sodium acetate solution

Procedure:

  • Dissolve D-cysteine (1.0 eq) in trifluoroacetic acid (TFA).

  • Add diphenylmethanol (1.0 eq) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess TFA under vacuum.

  • Add ether and a sodium acetate solution to precipitate the product.

  • Filter the precipitate and wash with ether to yield S-diphenylmethyl-D-cysteine.

PART 2: Deprotection of S-Protected Cysteine in SPPS

Protocol 3: Selective On-Resin Deprotection of S-Trityl Group

This protocol is for the selective removal of the Trityl group from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin containing a Cys(Trt) residue

  • Deprotection solution: 1-10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavenger: Triisopropylsilane (TIS) (2.5% v/v)

  • Dichloromethane (DCM) for washing

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Treat the resin with the deprotection solution (e.g., 2% TFA, 2.5% TIS in DCM).

  • Gently agitate the resin for a specified time (e.g., 2 minutes), and repeat this treatment 5-7 times.[8] The release of the trityl cation can be monitored spectrophotometrically at 460 nm.[4]

  • Wash the resin thoroughly with DCM followed by DMF to remove the cleaved trityl cations and excess acid.

Figure 2: Workflow for on-resin deprotection of the S-Trityl group.

Protocol 4: Global Deprotection of S-Dpm Group during Cleavage

This protocol describes the removal of the Dpm group simultaneously with the cleavage of the peptide from the resin.

Materials:

  • Peptidyl-resin containing a Cys(Dpm) residue

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Treat the dry peptidyl-resin with the cleavage cocktail.

  • Stir the mixture at room temperature for 2-4 hours.[9]

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Causality Behind Experimental Choices and Trustworthiness

The choice of reagents and reaction conditions in the provided protocols is based on established principles of organic chemistry and extensive empirical data from the field of peptide synthesis.

  • Acid Strength and Deprotection: The use of varying concentrations of TFA is a direct application of the principle of differential acid lability. The stability of the carbocation formed upon cleavage dictates the required acid strength. The triphenylmethyl cation is more stable than the diphenylmethyl cation due to greater resonance stabilization from the three phenyl rings, hence it is cleaved under milder acidic conditions.

  • The Role of Scavengers: The cleavage of both Trt and Dpm groups is a reversible reaction. The liberated carbocations can re-attach to the nucleophilic thiol group.[9] Scavengers, such as triisopropylsilane (TIS), are crucial to drive the reaction to completion by irreversibly trapping these carbocations. TIS, a silane-based scavenger, effectively reduces the trityl and diphenylmethyl cations to the inert triphenylmethane and diphenylmethane, respectively.[4]

  • Minimizing Side Reactions: The choice of a bulky protecting group like Trityl for C-terminal cysteine residues is a direct strategy to mitigate the formation of 3-(1-piperidinyl)alanine, a common side product in Fmoc-SPPS resulting from a β-elimination-addition reaction.[5] The steric hindrance provided by the Trityl group disfavors the initial elimination step. The lower racemization observed with Dpm during coupling can be attributed to its electronic and steric properties influencing the reactivity of the activated carboxylic acid.

Practical Considerations and Recommendations

The choice between Dpm and Trityl protection for D-cysteine is not a one-size-fits-all decision. The optimal choice depends on the specific goals of the synthesis.

  • For the synthesis of peptides with a single D-cysteine residue or where regioselective disulfide bond formation is not required: Trityl is often the protecting group of choice due to its ease of removal under standard cleavage conditions and its effectiveness in minimizing C-terminal side reactions.

  • For the synthesis of complex peptides with multiple disulfide bonds: An orthogonal protection strategy employing both Dpm and Trityl is highly advantageous. The differential acid lability allows for the controlled and sequential formation of disulfide bridges, leading to a higher yield of the correctly folded peptide.

  • When minimizing racemization is a primary concern: Dpm may be the superior choice, as it has been shown to result in lower levels of epimerization during coupling compared to Trityl.

  • To reduce the risk of oxidation to cysteic acid: Dpm protection has been reported to offer better protection against this irreversible side reaction compared to Trityl.[6]

References

Sources

A Researcher's Guide to Purity Assessment of Synthetic D-Cysteine Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-cysteine into synthetic peptides offers unique advantages in drug development, including enhanced proteolytic stability and conformational constraint. However, these benefits are accompanied by significant analytical challenges. Ensuring the purity of these molecules is not merely a quality control checkpoint; it is fundamental to guaranteeing safety, efficacy, and reproducibility in research and therapeutic applications. This guide provides a comparative analysis of essential analytical techniques, explaining the causality behind methodological choices and offering a framework for a robust, multi-pronged approach to purity assessment.

The D-Cysteine Challenge: More Than Just Sequence

Synthetic peptides containing D-cysteine are prone to specific impurities that can confound experimental results and compromise therapeutic potential. A comprehensive purity assessment must address three critical aspects:

  • Chemical Purity: This refers to the presence of process-related impurities such as truncated or deletion sequences, byproducts from protecting group removal, or modifications like oxidation.

  • Stereoisomeric Purity (Racemization): Cysteine is particularly susceptible to racemization (conversion from D- to L-form or vice-versa) during solid-phase peptide synthesis (SPPS), especially when activated using common base-mediated methods.[1][2] This conversion can dramatically alter the peptide's structure and biological activity.

  • Structural Integrity: The thiol group of cysteine is highly reactive. It can readily oxidize to form intermolecular (dimers, oligomers) or intramolecular disulfide bonds, leading to significant heterogeneity in the final product.[3]

No single analytical method can adequately address all these challenges. Therefore, a combination of orthogonal techniques is the gold standard for a complete purity profile.

Core Analytical Techniques: A Comparative Overview

The three pillars of D-cysteine peptide analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Chiral Amino Acid Analysis (AAA). Each provides a unique and essential piece of the purity puzzle.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Chemical Purity

RP-HPLC is the most universally used method for determining the overall purity of a peptide sample.[4] It separates molecules based on their hydrophobicity, effectively resolving the target peptide from many synthesis-related impurities.

Causality Behind the Method: The separation relies on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. Trifluoroacetic acid (TFA) is a critical mobile phase additive; it acts as an ion-pairing agent, neutralizing charges on the peptide to improve peak shape and retention.[5] A gradient elution, where the concentration of an organic solvent like acetonitrile is gradually increased, is used to elute peptides of varying hydrophobicity.[6]

Application to D-Cysteine Peptides:

  • Impurity Detection: RP-HPLC excels at separating deletion sequences, incompletely deprotected peptides, and many oxidized species from the main product.

  • Disulfide-Linked Dimers: Homodimers formed via disulfide bonds are significantly larger and often display different hydrophobicity, allowing for their separation and quantification by RP-HPLC.[6]

  • Diastereomer Separation: While not a dedicated chiral method, a high-resolution RP-HPLC method can sometimes separate diastereomers (peptides differing only by the chirality of one amino acid), which present as closely eluting peaks.

Experimental Protocol: General RP-HPLC Purity Analysis
  • System Preparation: Use a well-maintained HPLC system equipped with a UV detector. Ensure mobile phases are fresh, filtered, and degassed.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point.

  • Mobile Phase:

    • A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min. The gradient must be optimized for the specific peptide.

  • Detection: Monitor absorbance at 214 nm or 220 nm, where the peptide backbone absorbs UV light.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable buffer at a concentration of ~1 mg/mL.

  • System Suitability: Before sample analysis, inject a standard to verify retention time, peak shape, and resolution, ensuring the system performs as expected according to standards like those outlined in USP General Chapter <621>.[7][8]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Mass Spectrometry (MS): The Definitive Identity Check

While HPLC quantifies purity, it does not confirm identity. Mass spectrometry is indispensable for verifying that the main peak corresponds to the peptide of interest with the correct molecular weight.

Causality Behind the Method: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to gently ionize the peptide without fragmentation. The resulting mass spectrum provides a precise molecular weight.

Application to D-Cysteine Peptides:

  • Identity Confirmation: The primary role of MS is to confirm that the observed mass matches the theoretical mass of the D-cysteine peptide.

  • Impurity Identification: MS can identify impurities detected by HPLC. For example, a +16 Da mass shift often indicates oxidation, while a -2 Da shift can suggest the formation of an intramolecular disulfide bond.[9]

  • Sequence Verification: Tandem MS (MS/MS) fragments the peptide and analyzes the masses of the fragments, which can be used to confirm the amino acid sequence.[10]

Limitation: Standard MS cannot differentiate between stereoisomers (e.g., a peptide with D-cysteine vs. its L-cysteine counterpart), as they have identical masses.[11]

Workflow: Integrated Purity and Identity Analysis

The synergy between HPLC and MS is powerful. Modern UPLC-MS systems perform both analyses concurrently, providing a purity chromatogram and a mass spectrum for each peak in a single run.[12]

Caption: Integrated UPLC-MS workflow for peptide analysis.

Chiral Amino Acid Analysis (AAA): The Gold Standard for Stereoisomeric Purity

To definitively quantify the ratio of D- to L-cysteine and assess the extent of racemization, a chiral separation method is required. This is most commonly achieved through Amino Acid Analysis following hydrolysis and derivatization.

Causality Behind the Method: The peptide is first hydrolyzed back into its constituent amino acids. Because D- and L-cysteine are enantiomers and behave identically in an achiral environment, they must be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to create diastereomers. These diastereomeric derivatives have different physical properties and can be separated and quantified using standard RP-HPLC.[13]

Application to D-Cysteine Peptides:

  • Quantifying Racemization: This is the only definitive method to determine the enantiomeric excess of D-cysteine and quantify the percentage of unwanted L-cysteine that may have formed during synthesis.[12]

  • Quality Control: For therapeutic peptides where stereochemistry is critical, chiral AAA is a mandatory quality control test to ensure lot-to-lot consistency.[14]

Experimental Protocol: Chiral Amino Acid Analysis
  • Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically using 6N HCl at ~110°C for 24 hours. This step must be performed carefully, as the harsh conditions can themselves induce some racemization.

  • Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • RP-HPLC Separation: The resulting diastereomeric derivatives are separated using a standard RP-HPLC system with UV detection. The L-amino acid derivative and the D-amino acid derivative will have different retention times.

  • Quantification: The peak areas of the D- and L-cysteine derivatives are integrated. The percentage of racemization is calculated based on the relative area of the undesired enantiomer.

Caption: Workflow for Chiral Amino Acid Analysis.

Comparison of Analytical Methods

Parameter Reversed-Phase HPLC (RP-HPLC) Mass Spectrometry (MS) Chiral Amino Acid Analysis (AAA)
Primary Purpose Quantify chemical purity, resolve impurities.[4]Confirm molecular weight, identify impurities.[11]Quantify stereoisomeric purity (racemization).[13]
Detects Racemization? Sometimes, if diastereomers are formed and resolved.No, enantiomers have identical mass.[11]Yes, this is its primary function.
Detects Disulfide Dimers? Yes, typically resolves well from monomer.[6]Yes, confirms mass of dimer.No.
Detects Deletion Sequences? Yes, resolves based on hydrophobicity changes.Yes, confirms mass of truncated species.No.
Quantitation ExcellentSemi-quantitative at bestExcellent
Throughput HighHighLow (due to hydrolysis/derivatization)
Self-Validating System Requires system suitability tests (SSTs) with standards to ensure resolution and repeatability.[7]Requires mass calibration with known standards.Requires analysis of D- and L-amino acid standards to confirm retention times and response.

Conclusion: An Integrated Strategy for Unquestionable Purity

The unique chemical nature of D-cysteine necessitates a rigorous and multi-faceted analytical approach. Relying on a single technique, such as RP-HPLC, is insufficient as it leaves critical questions about identity and stereoisomeric integrity unanswered.

A robust quality control strategy for synthetic D-cysteine peptides must be built on an orthogonal foundation:

  • RP-HPLC to establish the primary chemical purity and quantify process-related impurities.

  • Mass Spectrometry to provide unequivocal confirmation of the peptide's identity and characterize unknown peaks observed in the chromatogram.

  • Chiral Amino Acid Analysis to specifically measure the extent of racemization, a critical parameter that directly impacts biological function.

By integrating these three pillars of analysis, researchers and drug developers can ensure the structural integrity, safety, and efficacy of their D-cysteine-containing peptides, paving the way for reliable and reproducible scientific outcomes.

References

  • World Health Organization (WHO). (1999). Guidelines for the production and quality control of synthetic peptide vaccines, Annex 1, TRS No 889. [Link][15]

  • Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. As cited in Journal of Peptide Research. [Link][1]

  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 439-444. [Link][2]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link][16]

  • Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Link][4]

  • European Medicines Agency (EMA). (2023). Guideline on the development and manufacture of synthetic peptides. [Link][17]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][7][18]

  • Horvat, A., et al. (2005). A simple method for monitoring the cysteine content in synthetic peptides. Journal of Peptide Science, 11(12), 840-844. [Link][19]

  • Reinstadler, D., et al. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(19), 6594. [Link][6]

  • Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press. [Link][3]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link][5]

  • Waters Corporation. LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling. [Link][9]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link][11]

  • Almac Group. Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. [Link][10]

  • D'Hondt, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4992. [Link][13]

Sources

A Senior Application Scientist's Guide to the Validation of Disulfide Bridge Formation in D-Cysteine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise formation and validation of disulfide bridges in synthetic peptides are paramount for ensuring structural integrity and biological function. This is particularly critical for peptides incorporating D-cysteine, which can confer enhanced stability against enzymatic degradation but also introduce unique synthetic and analytical challenges.[1] This guide provides an in-depth comparison of key methodologies for validating disulfide bridge formation in D-cysteine peptides, grounded in experimental data and field-proven insights.

Disulfide bonds are crucial for stabilizing the three-dimensional structure of many peptides and proteins.[2][3][4] In therapeutic peptides, incorrect disulfide connectivity can lead to misfolded structures, resulting in loss of activity, immunogenicity, or aggregation.[5] Therefore, rigorous analytical validation is a critical quality control step in the development of peptide-based therapeutics.

I. The Synthetic Landscape: Navigating the Challenges of D-Cysteine Peptides

The synthesis of peptides containing D-cysteine requires careful consideration to avoid common pitfalls such as racemization and incorrect disulfide bond formation.[6] Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing these peptides.[7]

Key Synthetic Considerations:

  • Orthogonal Protection Strategy: To control the regioselective formation of multiple disulfide bonds, an orthogonal protection strategy is essential.[6][8] This involves using different thiol protecting groups that can be removed under distinct conditions.[7] For instance, the use of Fmoc-D-Cys(Mmt)-OH and Fmoc-D-Cys(Acm)-OH allows for the sequential formation of two disulfide bonds.[6]

  • Minimizing Racemization: D-cysteine residues are susceptible to racemization during coupling.[6] It is advisable to use coupling reagents less prone to racemization, such as DIPCDI/HOBt or DIPCDI/Oxyma, and to avoid base-mediated coupling reagents like HBTU/DIPEA.[6]

  • Oxidation Strategies: The formation of disulfide bonds can be achieved either on-resin or in solution, with solution-phase oxidation often yielding cleaner products.[6][9] Iodine-mediated oxidation is a common method for forming disulfide bonds from Acm-protected cysteines.[9]

Below is a generalized workflow for the synthesis and oxidation of a D-cysteine containing peptide.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_oxidation Disulfide Bond Formation cluster_validation Validation Start Start Incorporate Protected D-Cysteine Incorporate Protected D-Cysteine Start->Incorporate Protected D-Cysteine Fmoc-SPPS Peptide Elongation Peptide Elongation Incorporate Protected D-Cysteine->Peptide Elongation Cleavage from Resin Cleavage from Resin Peptide Elongation->Cleavage from Resin TFA cocktail Purification of Linear Peptide Purification of Linear Peptide Cleavage from Resin->Purification of Linear Peptide RP-HPLC Oxidation Oxidation Purification of Linear Peptide->Oxidation e.g., Iodine Purification of Cyclic Peptide Purification of Cyclic Peptide Oxidation->Purification of Cyclic Peptide RP-HPLC Validation of Disulfide Bridge Validation of Disulfide Bridge Purification of Cyclic Peptide->Validation of Disulfide Bridge

Caption: General workflow for the synthesis and validation of a D-cysteine peptide.

II. A Comparative Analysis of Validation Techniques

Several analytical techniques can be employed to validate the formation of disulfide bridges. The choice of method depends on the specific requirements of the analysis, such as the level of detail needed, sample availability, and throughput.

Technique Principle Strengths Weaknesses Suitability for D-Cysteine Peptides
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Disulfide-linked peptides have a characteristic mass that can be identified. Tandem MS (MS/MS) provides fragment ion information for definitive identification.[10]High sensitivity and accuracy.[10] Can pinpoint the exact cysteine residues involved in the bond (disulfide mapping).[10][11]Can be complex to interpret spectra of disulfide-linked peptides.[12] Potential for disulfide scrambling during sample preparation.[5][13]Excellent. The core principles are independent of stereochemistry. However, enzymatic digestion may be affected.
NMR Spectroscopy Provides detailed information about the three-dimensional structure of the peptide in solution.[14] Disulfide connectivity can be inferred from nuclear Overhauser effect (NOE) contacts between cysteine residues.[15]Provides a high-resolution 3D structure.[16] Non-destructive technique.[16]Requires larger amounts of sample. Data acquisition and analysis can be time-consuming. The disulfide bond itself is NMR-invisible.[3][15]High. Provides crucial conformational information that is influenced by the D-amino acid.
Ellman's Assay A colorimetric assay that quantifies free thiol groups using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[17][18]Simple, rapid, and cost-effective.[19] Useful for monitoring the progress of the oxidation reaction.Indirect method; does not confirm the correct disulfide pairing. Lower sensitivity and potential for interference.[19]High. The reactivity of the thiol group is not dependent on the stereochemistry of the alpha-carbon.
Enzymatic/Chemical Reduction & Alkylation The peptide is treated with a reducing agent (e.g., DTT, TCEP) to break the disulfide bonds, followed by alkylation of the free thiols (e.g., with iodoacetamide).[5] The change in mass is then analyzed by MS or separated by HPLC.Confirms the presence of disulfide bonds. Can be used in conjunction with MS for disulfide mapping.Indirect method. Does not provide information on the specific connectivity of multiple disulfide bonds without further analysis.High. The chemical reactivity of the disulfide bond is the same for D- and L-cysteine.

III. Experimental Protocols: A Step-by-Step Guide

A. Disulfide Bond Mapping by Mass Spectrometry

This protocol outlines a typical workflow for identifying disulfide-linked peptides using LC-MS/MS.[10]

1. Sample Preparation (Non-Reducing Conditions):

  • Objective: To digest the peptide into smaller fragments while keeping the disulfide bonds intact.[10]

  • Protocol:

    • Dissolve the purified D-cysteine peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0). To prevent disulfide scrambling, it is crucial to control the pH and temperature.[20]

    • (Optional) To identify any free thiols, first alkylate with a reagent like N-ethylmaleimide (NEM).[13]

    • Add a protease (e.g., trypsin, chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w). Note that D-amino acids can affect enzyme cleavage efficiency, so optimization may be required.

    • Incubate the digestion mixture at 37°C for 4-18 hours.

    • Quench the digestion by adding an acid (e.g., formic acid) to a final concentration of 0.1-1%.

2. LC-MS/MS Analysis:

  • Objective: To separate the digested peptides and obtain their mass spectra and fragmentation patterns.

  • Protocol:

    • Inject the digested sample onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.[21]

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.[21]

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode. This involves a full MS scan followed by MS/MS scans of the most abundant precursor ions.[21] Utilize fragmentation methods like Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), as they can provide complementary information for disulfide-linked peptides.[12][22]

3. Data Analysis:

  • Objective: To identify the disulfide-linked peptides from the acquired MS/MS data.

  • Protocol:

    • Use specialized software (e.g., pLink, BioPharma Finder) to search the MS/MS data against the sequence of the D-cysteine peptide.[11]

    • The software will identify pairs of peptides that are covalently linked by a disulfide bond, based on the precursor mass and the fragmentation pattern.

    • Manually validate the software results by inspecting the MS/MS spectra for characteristic fragment ions of both peptides.

The following diagram illustrates the disulfide mapping workflow.

G Peptide with Disulfide Bond Peptide with Disulfide Bond Non-Reducing Enzymatic Digestion Non-Reducing Enzymatic Digestion Peptide with Disulfide Bond->Non-Reducing Enzymatic Digestion Protease LC Separation LC Separation Non-Reducing Enzymatic Digestion->LC Separation RP-HPLC MS Analysis (Full Scan) MS Analysis (Full Scan) LC Separation->MS Analysis (Full Scan) MS/MS Fragmentation (e.g., ETD/CID) MS/MS Fragmentation (e.g., ETD/CID) MS Analysis (Full Scan)->MS/MS Fragmentation (e.g., ETD/CID) Data-Dependent Acquisition Data Analysis Data Analysis MS/MS Fragmentation (e.g., ETD/CID)->Data Analysis Software Search Identified Disulfide-Linked Peptides Identified Disulfide-Linked Peptides Data Analysis->Identified Disulfide-Linked Peptides

Caption: Workflow for disulfide bond mapping by LC-MS/MS.

B. Quantification of Free Thiols using Ellman's Assay

This protocol is adapted for a 96-well plate format for higher throughput analysis of free thiol content during an oxidation reaction.[19]

1. Materials:

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer).[19]

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[19]

  • Thiol standard (e.g., L-cysteine or glutathione).

  • 96-well clear flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

2. Procedure:

  • Prepare Standards: Create a standard curve by preparing a series of known concentrations of the thiol standard in the reaction buffer.

  • Sample Preparation: At various time points during the oxidation reaction, take aliquots of the reaction mixture and dilute them in the reaction buffer to fall within the linear range of the assay.

  • Assay Setup: In the 96-well plate, add a specific volume of each standard and unknown sample to separate wells (e.g., 200 µL). Include a blank well containing only the reaction buffer. It is recommended to perform all measurements in triplicate.

  • Initiate Reaction: To each well, add a small volume of the DTNB solution (e.g., 5 µL) and mix gently.

  • Incubate and Measure: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the absorbance at 412 nm using a microplate reader.

  • Quantification: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the line to calculate the concentration of free thiols in the unknown samples.

The decrease in free thiol concentration over time indicates the formation of disulfide bonds. The reaction is considered complete when the free thiol concentration plateaus at or near zero.

IV. Concluding Remarks

The validation of disulfide bridge formation in D-cysteine peptides is a multi-faceted process that requires a combination of robust synthetic strategies and rigorous analytical techniques. While mass spectrometry provides definitive evidence of disulfide connectivity, NMR spectroscopy offers invaluable insights into the peptide's three-dimensional structure. Complementary methods like Ellman's assay serve as simple and effective tools for monitoring the progress of disulfide bond formation. By employing a combination of these methodologies, researchers can ensure the structural integrity and, ultimately, the biological efficacy of their D-cysteine containing peptides.

V. References

  • Creighton, T. E. (1988). Role of Disulfide Bonds in Peptide and Protein Conformation. BioEssays, 9(2-3), 57-63.

  • Creative Biostructure. (n.d.). Determination of Disulfide Bond Connectivities in Pharmaceutical Peptides. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Peptide synthesis. Retrieved from [Link]

  • Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Molecules, 18(12), 14739-14762.

  • Lu, S., et al. (2016). Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures. Nature Methods, 12, 329-331.

  • Chaturvedi, S., Bawake, S., & Sharma, N. (2024). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Kövér, K. E., & Batta, G. (2013). NMR investigation of disulfide containing peptides and proteins. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 37-59). Royal Society of Chemistry.

  • Moroder, L., & Besse, D. (1998). Oxidative folding of cystine-rich peptides vs regioselective cysteine pairing strategies. Journal of Peptide Research, 51(5), 333-345.

  • Kövér, K. E., & Batta, G. (2013). NMR investigation of disulfide containing peptides and proteins. RSC Publishing.

  • Wu, S. L., & Karger, B. L. (2013). Mass spectrometry-based strategies for protein disulfide bond identification. Analytical and Bioanalytical Chemistry, 405(2-3), 549-560.

  • ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]

  • Schmidt, A., et al. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Frontiers in Molecular Biosciences, 7, 73.

  • Zhang, H., et al. (2013). Direct mass spectrometric characterization of disulfide linkages. Journal of the American Society for Mass Spectrometry, 24(1), 138-147.

  • Deshpande, I., et al. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Current Analytical Chemistry, 14(5), 447-458.

  • SCIEX. (n.d.). Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. Retrieved from [Link]

  • Wu, S. L., & Karger, B. L. (2013). Mass spectrometry-based strategies for protein disulfide bond identification. Reviews in Analytical Chemistry, 32(4), 275-286.

  • ResearchGate. (n.d.). Role of Disulfide Bonds in Peptide and Protein Conformation. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR methods for determining disulfide-bond connectivities. Retrieved from [Link]

  • Balaram, P. (2012). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. Israel Journal of Chemistry, 52(5-6), 461-470.

  • Tam, J. P., & Andreu, D. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91-119). Humana Press.

  • Bechtel, T. J., & Weerapana, E. (2017). From structure to redox: the diverse functional roles of disulfides and implications in disease. Molecular BioSystems, 13(8), 1479-1494.

  • Quora. (2011, September 28). How can one quantify the free thiols in proteins or peptides?. Retrieved from [Link]

  • Heissel, S., et al. (2024). Fast and Accurate Disulfide Bridge Detection. Molecular & Cellular Proteomics, 23(5), 100759.

  • Rogers, R. S., et al. (2022). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Journal of the American Society for Mass Spectrometry, 33(10), 1873-1882.

  • Davis, B. G., & Ward, S. J. (2001). A simple method for the quantitative analysis of resin bound thiol groups. Tetrahedron Letters, 42(48), 8567-8569.

  • ResearchGate. (n.d.). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Retrieved from [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.

Sources

A Senior Application Scientist's Guide to the Biological Activity of L-Cysteine vs. D-Cysteine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Peptide Therapeutics

In the landscape of peptide drug development, every atomic detail matters. The chirality of an amino acid—its "handedness"—is a fundamental property that dictates its interaction with the inherently chiral environment of a biological system.[1] While nature almost exclusively utilizes L-amino acids for protein synthesis, the strategic incorporation of their non-superimposable mirror images, D-amino acids, presents a powerful tool for overcoming critical therapeutic hurdles.[2]

Cysteine, with its reactive thiol (-SH) group, is a uniquely functional amino acid. It enables the formation of disulfide bridges that are critical for protein structure and stability, participates in vital redox reactions, and serves as a key residue in many enzyme active sites.[3] Consequently, the choice between incorporating its natural L-form or synthetic D-form into a peptide therapeutic has profound and divergent consequences on the molecule's ultimate biological activity.

This guide provides an in-depth, objective comparison of the performance of peptides containing L-cysteine versus those containing D-cysteine. We will move beyond simple statements of fact to explore the mechanistic causality behind their differential behaviors, supported by experimental data and validated protocols, to empower you to make informed decisions in your research and development endeavors.

Pillar 1: Proteolytic Stability - The Cornerstone of D-Amino Acid Utility

The primary and most celebrated advantage of substituting L-amino acids with their D-enantiomers is the dramatic enhancement of stability against enzymatic degradation.[2][4][5][6][7]

The Causality: Stereospecificity of Proteases

Endogenous proteases, the enzymes responsible for peptide catabolism, have evolved over millennia to recognize and cleave peptide bonds flanked by L-amino acids.[2][8] Their active sites are exquisitely stereospecific, akin to a lock that only accepts a left-handed key.[1] When a D-amino acid, such as D-cysteine, is introduced into a peptide sequence, it creates a stereochemical mismatch.[8] This altered spatial arrangement prevents the peptide from fitting correctly into the enzyme's active site, effectively shielding the adjacent peptide bonds from cleavage.[7][8] This steric hindrance is the foundational principle behind the extended in vivo half-life of D-amino acid-containing peptides.[9]

cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance l_peptide L-Peptide Chain l_binding Stereospecific Binding (Correct Fit) l_peptide->l_binding l_protease Protease (Enzyme) l_protease->l_binding l_cleavage Peptide Bond Cleavage l_binding->l_cleavage Catalysis l_fragments Degraded Fragments l_cleavage->l_fragments d_peptide Peptide with D-Cysteine d_binding Steric Hindrance (Incorrect Fit) d_peptide->d_binding d_protease Protease (Enzyme) d_protease->d_binding d_no_cleavage No Cleavage (Peptide remains intact) d_binding->d_no_cleavage No Catalysis

Caption: Enzymatic degradation pathway for L-peptides and resistance mechanism for D-peptides.

Comparative Stability Data

Experimental data consistently validates this principle. Studies comparing the stability of L-peptides to their D-amino acid-containing counterparts in human serum or plasma show a stark contrast in degradation rates.

Peptide TypeKey FeatureTypical Half-life in SerumRationale for Stability
Native L-Peptide Contains only L-amino acidsMinutes to a few hoursSusceptible to cleavage by endogenous proteases.[9]
D-Cysteine Peptide Contains one or more D-cysteine residuesHours to daysD-amino acid configuration provides steric hindrance, preventing protease binding and cleavage.[6][7][8]
Retro-Inverso Peptide Composed entirely of D-amino acids in reversed sequenceSignificantly extendedHighly resistant to proteolysis while potentially mimicking side-chain topology of the parent L-peptide.[9]

Pillar 2: The Immunogenicity Profile - A Tale of Two Stereoisomers

A critical consideration for any therapeutic biologic is its potential to elicit an unwanted immune response. Here again, stereochemistry plays a decisive role.

The Causality: Antigen Processing and Presentation

Generally, D-amino acid-containing peptides are considered to be poorly immunogenic.[4][10][11] The underlying mechanism is tied to the cellular machinery of the adaptive immune system. For a T-cell to recognize a peptide antigen and trigger an immune response, the peptide must first be processed by antigen-presenting cells (APCs) and loaded onto Major Histocompatibility Complex (MHC) molecules for presentation on the cell surface.[10] The enzymes within APCs that process proteins into smaller peptides are proteases, which, as established, are largely ineffective against D-amino acid residues.[11] Consequently, D-peptides are not efficiently processed and presented, making them effectively "invisible" to T-helper cells and mitigating the risk of a T-cell-dependent immune response.[10][11]

cluster_APC Antigen Presenting Cell (APC) cluster_L_path L-Peptide Pathway cluster_D_path D-Peptide Pathway l_peptide L-Peptide l_process Proteolytic Processing l_peptide->l_process l_mhc MHC-II Loading l_process->l_mhc l_present Presentation l_mhc->l_present t_cell T-Helper Cell l_present->t_cell Recognition d_peptide D-Peptide d_process Resistance to Processing d_peptide->d_process d_no_mhc No MHC-II Loading d_process->d_no_mhc d_no_present No Presentation d_no_mhc->d_no_present d_no_present->t_cell No Recognition response Immune Response t_cell->response no_response No Immune Response t_cell->no_response

Caption: Differential antigen presentation pathways for L- and D-peptides.

Nuances and Exceptions

While the rule of low immunogenicity for D-peptides holds true in many cases, it is not absolute. Some studies have shown that D-analogues can induce an immune response, occasionally with unusual characteristics like high levels of IgG3 antibodies.[12][13] Furthermore, the D-amino acid peptide therapeutic etelcalcetide was found to elicit both pre-existing and treatment-emergent anti-drug antibodies, although they fortunately had no discernible impact on the drug's clinical safety or efficacy.[14] This underscores the necessity of empirical immunogenicity risk assessment for all novel peptide therapeutics, irrespective of their stereochemical composition.[15][16]

Pillar 3: Receptor Interaction and Bioactivity - The Conformational Challenge

The enhanced stability and reduced immunogenicity of D-cysteine peptides are compelling advantages, but they are therapeutically irrelevant if the peptide cannot bind its intended biological target.

The Causality: The Chiral Nature of Biological Targets

Receptors, enzymes, and other protein targets are themselves chiral structures composed of L-amino acids.[1] The binding affinity between a peptide and its receptor is dictated by a precise three-dimensional complementarity. Substituting a single L-cysteine with a D-cysteine residue can fundamentally alter the peptide's backbone conformation and the spatial orientation of its side chains.[4] This change can disrupt the critical contacts necessary for high-affinity binding, leading to a significant reduction or complete loss of biological activity.[17][18]

However, this is not an insurmountable obstacle. A sophisticated strategy known as retro-inverso design involves synthesizing a peptide with all D-amino acids in the reverse sequence of the parent L-peptide.[9] This approach can, in some cases, position the side chains in a topology that mimics the original L-peptide, thereby restoring binding activity to the L-target while retaining the proteolytic resistance of the D-backbone.[9]

Interestingly, in specific contexts such as antimicrobial peptides, the addition of L-cysteine to an all-D-peptide has been shown to increase its activity, suggesting complex structure-activity relationships that defy simple generalizations.[19][20]

Pillar 4: Cell Permeability - An Emerging Frontier

For peptides targeting intracellular proteins, the ability to cross the cell membrane is a major hurdle.[21] The influence of L- vs. D-cysteine on this property is an area of active investigation.

Peptide permeability is a complex function of size, charge, hydrophobicity, and conformational flexibility.[22][23] While direct, extensive comparative data for L- vs D-cysteine peptides is not yet established, the inclusion of unnatural amino acids (including D-isomers) is a known strategy explored to improve cell permeability.[21] The rationale is that such modifications can reduce the polar surface area and favor conformations more amenable to membrane transit. However, this must be balanced against the potential negative impact on target binding and solubility. Predicting cell permeability remains challenging, and empirical testing is essential.[21][22]

Experimental Design & Protocols: A Self-Validating Approach

To objectively compare the biological activity of L- and D-cysteine containing peptide analogs, a multi-parametric approach is required. The following protocols describe validated, self-contained systems for generating robust, comparative data.

Protocol 1: Comparative Serum Stability Assay

This protocol determines the half-life of peptide variants in a biologically relevant matrix.

Causality: The choice of plasma or serum provides a complex mixture of endogenous proteases that the peptide therapeutic would encounter in vivo. HPLC is used to separate the intact peptide from its degradation products, allowing for quantitative analysis over time.[24][25][26]

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions (e.g., 10 mM in DMSO) of the L-peptide and D-peptide analogs. Source pooled human serum (or plasma) and thaw at 37°C.

  • Incubation: Dilute the peptide stocks to a final concentration of 100 µM in pre-warmed serum in low-bind tubes. Prepare a "time zero" (T0) sample immediately by proceeding to step 3. Incubate the remaining samples in a 37°C water bath.

  • Reaction Quenching & Protein Precipitation: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture. Quench enzymatic activity and precipitate serum proteins by adding 3 volumes of a cold organic solvent mixture (e.g., acetonitrile with 1% trifluoroacetic acid).[25] Vortex vigorously.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Use a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

  • Quantification: Monitor the peptide elution by UV absorbance (e.g., 214 nm). Calculate the peak area of the intact peptide at each time point.

  • Data Interpretation: Normalize the peak area at each time point to the T0 sample. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the peptide half-life (t½).

Protocol 2: In Vitro Immunogenicity Risk Assessment

This assay uses human immune cells to assess the potential for a peptide to stimulate a T-cell response.

Causality: This cell-based assay emulates the key steps of antigen presentation and T-cell activation in vitro.[27] Monocyte-derived dendritic cells (DCs) are professional APCs. By co-culturing them with T-cells and the test peptide, we can measure T-cell proliferation as a readout for immunogenic potential.[15]

Step-by-Step Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from multiple healthy human donors (to account for HLA diversity). Differentiate monocytes into immature DCs using GM-CSF and IL-4. Isolate autologous CD4+ T-cells.

  • Antigen Loading: Incubate the immature DCs with the L-peptide and D-peptide analogs separately at various concentrations for 24 hours. Include a positive control (e.g., a known immunogenic peptide) and a negative vehicle control.

  • DC Maturation: Induce maturation of the DCs with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6).

  • Co-culture: Co-culture the mature, peptide-loaded DCs with the autologous CD4+ T-cells for 5-7 days.

  • Proliferation Readout: Measure T-cell proliferation. A common method is to add a pulse of ³H-thymidine or BrdU and measure its incorporation into the DNA of dividing cells. Alternatively, use a dye-dilution assay like CFSE with flow cytometry.

  • Data Interpretation: Calculate a stimulation index (SI) by dividing the proliferation readout of peptide-treated cells by the readout of vehicle-treated cells. An SI above a pre-defined threshold (e.g., >2) indicates a positive T-cell response. Compare the SI values generated by the L- and D-peptides across a range of concentrations and donors.

Protocol 3: Receptor Binding Affinity Assay

This protocol quantifies the binding kinetics and affinity of the peptides to their purified target receptor.

Causality: Techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) provide real-time, label-free measurement of molecular interactions.[28] By immobilizing the receptor and flowing the peptide analytes over the surface, one can determine the association (ka) and dissociation (kd) rate constants, and subsequently calculate the equilibrium dissociation constant (KD), a direct measure of binding affinity.

Step-by-Step Methodology:

  • Receptor Immobilization: Covalently immobilize the purified target receptor onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip for SPR).

  • Analyte Preparation: Prepare a dilution series of the L-peptide and D-peptide analogs in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the peptide solutions over the immobilized receptor surface at a constant flow rate and monitor the binding response in real-time.

    • Dissociation: After the association phase, switch back to flowing only the running buffer over the surface and monitor the dissociation of the peptide from the receptor.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound peptide and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This will yield the ka, kd, and KD values.

  • Data Interpretation: Compare the KD values for the L-peptide and D-peptide. A lower KD value indicates higher binding affinity. A large increase in the KD for the D-peptide relative to the L-peptide signifies a loss of binding affinity due to the stereochemical change.

cluster_assays Comparative Biological Evaluation cluster_data Data Analysis & Interpretation start Peptide Design (L-Cys vs D-Cys Analogs) stability Protocol 1: Serum Stability Assay start->stability immuno Protocol 2: In Vitro Immunogenicity start->immuno binding Protocol 3: Receptor Binding Assay start->binding stability_data Compare Half-Life (t½) stability->stability_data immuno_data Compare Stimulation Index (SI) immuno->immuno_data binding_data Compare Affinity (KD) binding->binding_data conclusion Comprehensive Activity Profile: Select Lead Candidate stability_data->conclusion immuno_data->conclusion binding_data->conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of Fmoc-D-cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Fmoc-D-cysteine is an indispensable reagent in the solid-phase peptide synthesis (SPPS) that drives innovation in drug discovery and development. Its unique chemical properties, particularly the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, necessitate a robust and well-documented safety and handling protocol. This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals to safely handle and dispose of Fmoc-D-cysteine, ensuring both personal safety and environmental compliance.

The Imperative for Rigorous Safety Protocols: Understanding the Risks

The primary hazards associated with Fmoc-D-cysteine are inhalation of its powdered form and dermal contact. The Fmoc protecting group can cause irritation to the skin and mucous membranes. While D-cysteine is a non-standard amino acid, in its purified and concentrated form, it may pose sensitization risks to susceptible individuals. Therefore, a comprehensive safety strategy, encompassing personal protective equipment (PPE) and stringent disposal procedures, is not merely a recommendation but a critical component of responsible laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure to Fmoc-D-cysteine. The following table outlines the essential PPE for handling this compound in both solid and solution forms.

Equipment Specification Justification for Use with Fmoc-D-cysteine
Gloves Powder-free nitrile glovesOffers excellent resistance to common organic solvents like dimethylformamide (DMF) used to dissolve Fmoc-D-cysteine and prevents skin absorption. Powder-free gloves are crucial to avoid aerosolization of the fine powder.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects the eyes from accidental splashes of solutions and airborne particles of the solid compound. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1][2]
Laboratory Coat Certified lab coat with buttoned or snapped cuffsPrevents contamination of personal clothing and skin. Tightly secured cuffs are essential to prevent the powder from entering the sleeves.[1]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorMandatory when handling the powdered form of Fmoc-D-cysteine outside of a certified chemical fume hood to prevent inhalation of fine particulates. The primary method of control should always be an engineering control like a fume hood.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following protocol details the safe handling of Fmoc-D-cysteine from preparation to the initiation of your synthesis.

G Workflow for Safe Handling of Fmoc-D-cysteine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator) Prepare_Fume_Hood 2. Prepare and Verify Chemical Fume Hood Don_PPE->Prepare_Fume_Hood Weigh_Powder 3. Weigh Fmoc-D-cysteine Powder (Use anti-static weigh boat) Prepare_Fume_Hood->Weigh_Powder Dissolve_in_Solvent 4. Dissolve in Appropriate Solvent (e.g., DMF) Weigh_Powder->Dissolve_in_Solvent Clean_Work_Area 5. Decontaminate Weighing Area and Equipment Dissolve_in_Solvent->Clean_Work_Area Segregate_Waste 6. Segregate and Label Solid and Liquid Waste Clean_Work_Area->Segregate_Waste Doff_PPE 7. Doff PPE Correctly Segregate_Waste->Doff_PPE

Caption: A stepwise workflow for the safe handling of Fmoc-D-cysteine.

Disposal Plan: Ensuring Environmental and Personnel Safety

The proper disposal of Fmoc-D-cysteine and associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship. All waste must be handled in accordance with institutional and local regulations.[3]

Waste Segregation: The Foundation of Proper Disposal

Effective waste management begins with meticulous segregation at the point of generation.

  • Solid Waste: All solid materials that have come into direct contact with Fmoc-D-cysteine, such as weighing papers, contaminated gloves, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.[3] This container should be clearly labeled as "Hazardous Chemical Waste" and list "Fmoc-D-cysteine" as a component.

  • Liquid Waste: All solutions containing Fmoc-D-cysteine, including residual amounts in solvent washings, must be collected in a separate, clearly labeled hazardous waste container. Never mix aqueous waste with organic solvent waste.[3]

  • Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.

G Fmoc-D-cysteine Waste Disposal Decision Tree Start Waste Generated Decision What is the physical state of the waste? Start->Decision Solid Collect in a labeled hazardous solid waste container. Decision->Solid Solid Liquid Collect in a labeled hazardous liquid waste container. Decision->Liquid Liquid Sharp Dispose of in a designated sharps container. Decision->Sharp Sharp End Properly Disposed Waste Solid->End Liquid->End Sharp->End

Caption: A decision tree for the proper segregation of Fmoc-D-cysteine waste.

Deactivation and Disposal of Liquid Waste

Solutions used for the deprotection of the Fmoc group, typically containing piperidine in DMF, are basic and should be handled as hazardous waste. While direct disposal into a labeled hazardous waste container is the standard procedure, in some institutional settings, neutralization of the basic waste stream may be required. This should only be performed by trained personnel following a specific, validated protocol provided by your institution's Environmental Health and Safety (EHS) department.

Fostering a Proactive Safety Culture

The protocols outlined in this guide provide a robust framework for the safe handling of Fmoc-D-cysteine. However, true laboratory safety transcends written procedures. It is cultivated through a shared commitment to vigilance, continuous learning, and open communication among all members of the research team. By embracing these principles, you contribute to a safer and more productive scientific environment.

References

  • BenchChem. (2025). Essential Safety and Operational Guide for Handling Fmoc-Cys(Trt)-OH.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • University of California, Los Angeles - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-cysteine
Reactant of Route 2
Reactant of Route 2
Fmoc-D-cysteine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。